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  • Product: (R)-1,1'-binaphthyl-2,2'-disulfonamide
  • CAS: 1187629-41-9

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Catalytic Applications of (R)-1,1'-Binaphthyl-2,2'-Disulfonamide

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Asymmetric Organocatalysis & Physical Organic Chemistry Introduction: The Structural Duality of Binaphthyl Disulfonamides In the realm of...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Asymmetric Organocatalysis & Physical Organic Chemistry

Introduction: The Structural Duality of Binaphthyl Disulfonamides

In the realm of asymmetric organocatalysis, the design of highly acidic, sterically demanding Brønsted acids has revolutionized the synthesis of chiral therapeutics. At the forefront of this field is (R)-1,1'-binaphthyl-2,2'-disulfonamide and its cyclized derivative, the chiral disulfonimide (DSI) .

While commercial catalogs and literature often use the term "disulfonamide" interchangeably[1], a critical structural and functional distinction must be made:

  • The Open-Chain Disulfonamide: Possesses two primary sulfonamide groups (–SO₂NH₂) at the 2,2' positions of the binaphthyl core[2]. It serves primarily as a synthetic intermediate and a multi-point hydrogen bond donor.

  • The Cyclic Disulfonimide (DSI): Formed by the condensation of the two sulfonyl groups with a single nitrogen atom. This creates a highly acidic, confined chiral microenvironment that acts as a powerful Brønsted acid catalyst[3].

This whitepaper dissects the physicochemical properties of these compounds, their synthetic assembly, and the mechanistic causality behind their success in Asymmetric Counteranion-Directed Catalysis (ACDC), as pioneered by [4].

Physicochemical Profile and Quantitative Data

The efficacy of binaphthyl-derived catalysts stems from their axial chirality (atropisomerism) . The steric bulk of the naphthyl rings prevents rotation around the C1–C1' bond, locking the molecule into a rigid C₂-symmetric conformation.

The parent acid, 1,1′-binaphthalene-2,2′-disulfonic acid (BINSA), is exceptionally acidic, with a calculated pKₐ of −9.06 in DMSO[5]. When converted to the cyclic disulfonimide, the electron-withdrawing nature of the two sulfonyl groups renders the central N–H proton highly acidic (pKₐ ~ 1.3 in polar aprotic solvents), making it a stronger acid than traditional phosphoric acid catalysts[6].

Table 1: Comparative Physicochemical Properties
Property(R)-1,1'-Binaphthyl-2,2'-Disulfonamide(R)-Chiral Disulfonimide (DSI)
Structural Classification Open-chain diamideCyclic imide
Chemical Formula C₂₀H₁₆N₂O₄S₂[7]C₂₀H₁₃NO₄S₂[8]
Molecular Weight 412.48 g/mol [7]395.45 g/mol [8]
Hydrogen Bond Donors 4 (Two –NH₂ groups)1 (One highly acidic –NH group)
Acidity (pKₐ) ~ 10 (Typical primary sulfonamide)~ 1.3 (Strong Brønsted acid)
Primary Utility Precursor, chiral ligand[6]Asymmetric organocatalyst (ACDC)[3]

Synthetic Logic and Molecular Assembly

The synthesis of the active DSI catalyst requires the precise functionalization of the binaphthyl core without compromising its optical purity. The process begins with commercially available (R)-BINOL.

  • Step 1: Core Functionalization. (R)-BINOL undergoes O-thiocarbamoylation followed by a microwave-assisted Newman–Kwart rearrangement to yield the dithiol. Subsequent oxidation generates (R)-BINSA[9].

  • Step 2: Activation. (R)-BINSA is refluxed with thionyl chloride (SOCl₂) to produce the highly reactive disulfonyl chloride[10].

  • Step 3: Amination & Cyclization. Treatment with aqueous ammonia yields the open-chain disulfonamide. Heating this intermediate, or reacting the disulfonyl chloride directly with gaseous ammonia under controlled conditions, forces the condensation into the active cyclic disulfonimide[11].

Synthesis A (R)-BINOL (Starting Material) B (R)-BINSA (Disulfonic Acid) A->B 1. Newman-Kwart 2. Oxidation C (R)-BINSA-Cl2 (Disulfonyl Chloride) B->C SOCl2 / Reflux D (R)-Binaphthyl-2,2'-Disulfonamide (Open-Chain, C20H16N2O4S2) C->D NH3 (aq) E (R)-Chiral Disulfonimide (Cyclic Catalyst, C20H13NO4S2) C->E NH3 (g) / Heat D->E Condensation (-NH3)

Synthetic pathway from (R)-BINOL to the active cyclic disulfonimide catalyst.

Mechanistic Paradigm: Asymmetric Counteranion-Directed Catalysis (ACDC)

The cyclic disulfonimide operates via ACDC. When the DSI catalyst protonates a substrate, it generates a reactive cation and a chiral disulfonimide anion. Because the environment is highly non-polar, these ions do not dissociate; they form a tight chiral ion pair . The bulky binaphthyl walls of the anion physically block one enantioface of the cationic intermediate, forcing incoming nucleophiles to attack from the unhindered side[12].

Case Study: Asymmetric Mannich Reaction

To synthesize biologically valuable β³-amino esters, utilized the DSI catalyst to couple silyl ketene acetals with N-Boc-amino sulfones[3].

Causality in Reaction Design:

  • Precursor Choice: Aliphatic N-Boc imines are highly unstable. By using stable N-Boc-amino sulfones, the DSI catalyst can protonate the sulfone, triggering the in situ elimination of aryl sulfinic acid[13]. This generates the reactive iminium species precisely when the nucleophile is ready, preventing degradation.

  • Solvent Choice: Toluene is strictly used. A polar solvent would solvate the ions, causing the chiral counteranion to drift away from the iminium, resulting in a racemic mixture. Toluene enforces the tight ion pair necessary for high enantioselectivity (up to 95:5 er)[13].

Mechanism Cat Chiral Disulfonimide (DSI-H) [Highly Acidic Brønsted Acid] Pre N-Boc-Amino Sulfone [Stable Precursor] Cat->Pre Protonation IonPair Tight Chiral Ion Pair [N-Boc Imine]+[DSI]- Pre->IonPair Elimination of Aryl Sulfinic Acid Prod β3-Amino Ester [Enantioenriched Product] IonPair->Prod C-C Bond Formation Nu Silyl Ketene Acetal [Nucleophile] Nu->IonPair Facial-Selective Nucleophilic Attack Prod->Cat Catalyst Regeneration

Catalytic cycle demonstrating Asymmetric Counteranion-Directed Catalysis (ACDC).

Validated Experimental Protocol: Asymmetric Mannich Reaction

The following methodology details the synthesis of β³-amino esters using the DSI catalyst, optimized for self-validation and high stereofidelity[11].

Materials Required:

  • N-Boc-amino sulfone (0.1 mmol)

  • Silyl ketene acetal (0.15 mmol, 1.5 equiv.)

  • (R)-Chiral Disulfonimide Catalyst (2 mol%)

  • Anhydrous Toluene (1.0 mL)

  • 10% Trifluoroacetic acid (TFA) in CH₂Cl₂ (Quenching agent)

Step-by-Step Workflow:

  • System Preparation: Flame-dry a 2 mL septum-capped reaction vial equipped with a magnetic stir bar. Purge the vial with argon for 5 minutes to ensure a moisture-free environment. Rationale: Moisture will prematurely hydrolyze the silyl ketene acetal.

  • Reagent Loading: Charge the vial with the N-Boc-amino sulfone (0.1 mmol) and the (R)-DSI catalyst (2.8 mg, 2 mol%). Add 1.0 mL of anhydrous toluene.

  • Thermal Equilibration: Submerge the vial in a cryocooler set to –30 °C (or 8–10 °C depending on the electronic nature of the substrate). Allow 10 minutes for thermal equilibration. Rationale: Lower temperatures maximize the steric differentiation by the catalyst, enhancing the enantiomeric ratio (er).

  • Nucleophile Addition: Using a gas-tight Hamilton syringe, add the silyl ketene acetal (0.15 mmol) dropwise over 2 minutes.

  • Reaction Monitoring: Stir the mixture for 24 to 72 hours. Monitor the reaction via TLC (Hexanes/EtOAc). The in situ generation of the imine and subsequent consumption should be visually accompanied by a subtle color shift.

  • Controlled Quench: Once the starting material is consumed, quench the reaction at the reaction temperature by adding 0.3 mL of 10% TFA in CH₂Cl₂. Rationale: The acid quench ensures complete protodesilylation of the intermediate silyl ether, preventing the formation of side products during workup.

  • Workup & Isolation: Dilute the mixture with 20 mL of CH₂Cl₂. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to isolate the enantioenriched β³-amino ester.

References

  • Wang, Q., Leutzsch, M., van Gemmeren, M., & List, B. (2013). Disulfonimide-Catalyzed Asymmetric Synthesis of β³-Amino Esters Directly from N-Boc-Amino Sulfones. Journal of the American Chemical Society, 135(41), 15334–15337.[Link]

  • Hatano, M., & Ishihara, K. (2014). Chiral 1,1′-Binaphthyl-2,2′-Disulfonic Acid (BINSA) and Its Derivatives for Asymmetric Catalysis. Asian Journal of Organic Chemistry, 3(4), 352-365.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71721501, (R)-1,1'-binaphthyl-2,2'-disulfonamide.[Link]

  • European Research Council. (2021). ERC grantee Benjamin List wins 2021 Nobel Prize in Chemistry.[Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of (R)-1,1'-Binaphthyl-2,2'-disulfonamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the essential spectroscopic techniques for the definitive characterization of (R)-1,1'-binaphthyl-2,2'-disul...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential spectroscopic techniques for the definitive characterization of (R)-1,1'-binaphthyl-2,2'-disulfonamide. The methodologies and data interpretation protocols detailed herein are designed to ensure structural confirmation, and stereochemical integrity, crucial for applications in asymmetric catalysis and pharmaceutical development.

Introduction: The Significance of (R)-1,1'-Binaphthyl-2,2'-disulfonamide

(R)-1,1'-Binaphthyl-2,2'-disulfonamide is a chiral molecule belonging to the esteemed class of 1,1'-binaphthyl compounds. Its C₂-symmetric backbone and inherent axial chirality make it a valuable precursor and ligand in asymmetric synthesis. The sulfonamide functional groups contribute to its unique electronic and steric properties, influencing its reactivity and coordination behavior. Given that the biological and catalytic activity of chiral molecules often resides in a single enantiomer, rigorous spectroscopic characterization is paramount to verify the absolute configuration and enantiomeric purity of the (R)-isomer. This guide outlines the key spectroscopic methods for achieving this.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the connectivity of atoms in (R)-1,1'-binaphthyl-2,2'-disulfonamide. Both ¹H and ¹³C NMR are indispensable for confirming the compound's structural integrity.

1.1. ¹H NMR Spectroscopy

¹H NMR provides information about the chemical environment of the hydrogen atoms in the molecule. The aromatic region of the spectrum is of particular interest, revealing the complex coupling patterns of the naphthyl protons.

Experimental Protocol:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

Data Interpretation: The ¹H NMR spectrum of the binaphthyl core typically displays a series of multiplets in the aromatic region (approximately 7.0-8.5 ppm). The exact chemical shifts and coupling constants are sensitive to the solvent and concentration. The proton of the sulfonamide (SO₂NH₂) may appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and temperature.

1.2. ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides a map of the carbon skeleton. Due to the low natural abundance of the ¹³C isotope (1.1%), this technique is less sensitive than ¹H NMR but offers a wider range of chemical shifts, often resulting in a spectrum with well-resolved signals for each unique carbon atom.[1]

Experimental Protocol:

  • Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) than for ¹H NMR.

  • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance signal-to-noise.

  • Longer acquisition times are typically required compared to ¹H NMR.

Data Interpretation: The ¹³C NMR spectrum will show distinct signals for the aromatic carbons of the binaphthyl core. The carbons directly attached to the sulfonyl groups will be shifted downfield due to the electron-withdrawing nature of this group.

Table 1: Representative NMR Data for Binaphthyl Derivatives

Nucleus Chemical Shift Range (ppm) Notes
¹H 7.0 - 8.5 Aromatic protons of the naphthyl rings.
¹H Variable (broad) Sulfonamide N-H proton.

| ¹³C | 115 - 140 | Aromatic carbons. |

Note: Specific chemical shifts for (R)-1,1'-binaphthyl-2,2'-disulfonamide should be determined experimentally and compared with literature values if available.

Mass Spectrometry (MS): Verification of Molecular Weight

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of (R)-1,1'-binaphthyl-2,2'-disulfonamide.

Experimental Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquire the mass spectrum in positive or negative ion mode.

Data Interpretation: For (R)-1,1'-binaphthyl-2,2'-disulfonamide (C₂₀H₁₄N₂O₄S₂), the expected monoisotopic mass is approximately 410.04 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ would be observed at m/z values corresponding to these masses. High-resolution mass spectrometry (HRMS) can provide the exact mass to within a few parts per million, allowing for the unambiguous determination of the elemental composition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For (R)-1,1'-binaphthyl-2,2'-disulfonamide, IR spectroscopy is particularly useful for confirming the presence of the sulfonamide groups.

Experimental Protocol:

  • Prepare the sample as a KBr pellet or as a thin film on a salt plate (for solids).

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct measurement of the solid.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation: The IR spectrum will exhibit characteristic absorption bands for the sulfonamide and aromatic moieties.

Table 2: Key IR Absorption Frequencies for Sulfonamides

Functional Group Wavenumber (cm⁻¹) Description
N-H Stretch 3390 - 3229 Asymmetric and symmetric stretching of the sulfonamide N-H bond.[2]
S=O Stretch 1344 - 1317 Asymmetric stretching of the sulfonyl group.[2]
S=O Stretch 1187 - 1147 Symmetric stretching of the sulfonyl group.[2]
Aromatic C-H Stretch > 3000 Stretching vibrations of the C-H bonds on the naphthyl rings.

| Aromatic C=C Stretch | 1600 - 1450 | In-plane stretching vibrations of the aromatic rings. |

The presence of strong absorption bands in the specified regions for the S=O and N-H stretches provides strong evidence for the sulfonamide functional groups.[2][3][4]

Circular Dichroism (CD) Spectroscopy: Probing Chirality

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules.[5][6] It measures the differential absorption of left and right circularly polarized light. For (R)-1,1'-binaphthyl-2,2'-disulfonamide, the CD spectrum provides a unique fingerprint of its absolute configuration.

Experimental Protocol:

  • Prepare a dilute solution of the sample in a suitable spectroscopic grade solvent (e.g., acetonitrile, methanol).

  • Use a quartz cuvette with a known path length.

  • Acquire the CD spectrum over a relevant UV wavelength range (e.g., 200-400 nm).

  • A baseline spectrum of the solvent should also be recorded and subtracted from the sample spectrum.

Data Interpretation: The CD spectrum of a chiral binaphthyl derivative typically shows a characteristic exciton-coupled bisignate Cotton effect. The sign of the Cotton effect at a specific wavelength is directly related to the absolute configuration of the molecule. For (R)-1,1'-binaphthyl-2,2'-disulfonamide, the experimentally obtained CD spectrum should be compared to literature data for analogous (R)-binaphthyl compounds to confirm the stereochemistry. The intensity of the CD signal is proportional to the enantiomeric excess of the sample.

Workflow for Spectroscopic Characterization

G cluster_sample Sample Preparation Sample (R)-1,1'-Binaphthyl-2,2'-disulfonamide NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (ESI or APCI) Sample->MS IR Infrared Spectroscopy (ATR or KBr) Sample->IR CD Circular Dichroism Sample->CD Structure Structural Confirmation NMR->Structure Connectivity MolWeight Molecular Weight Verification MS->MolWeight Mass-to-Charge Ratio FuncGroup Functional Group ID IR->FuncGroup Vibrational Modes Stereochem Absolute Configuration CD->Stereochem Cotton Effect

Caption: Workflow for the comprehensive spectroscopic characterization of (R)-1,1'-binaphthyl-2,2'-disulfonamide.

Summary of Key Spectroscopic Data

The following table summarizes the expected spectroscopic features for (R)-1,1'-binaphthyl-2,2'-disulfonamide.

Table 3: Summary of Spectroscopic Characterization Data

Technique Parameter Expected Observation Purpose
¹H NMR Chemical Shift Multiplets in the 7.0-8.5 ppm range. Confirm proton environments.
¹³C NMR Chemical Shift Signals in the 115-140 ppm range. Confirm carbon framework.
MS [M-H]⁻ or [M+H]⁺ m/z corresponding to ~410.04 g/mol . Verify molecular weight.
IR Wavenumber Strong bands at ~3300 cm⁻¹ (N-H) and ~1340, ~1160 cm⁻¹ (S=O). Identify key functional groups.

| CD | Cotton Effect | Characteristic bisignate curve. | Determine absolute stereochemistry. |

Conclusion

The multi-technique spectroscopic approach detailed in this guide, encompassing NMR, MS, IR, and CD, provides a robust and self-validating system for the complete characterization of (R)-1,1'-binaphthyl-2,2'-disulfonamide. By systematically applying these methods, researchers can confidently verify the chemical structure, molecular weight, functional group identity, and, most critically, the absolute stereochemistry of this important chiral molecule. This level of rigorous characterization is fundamental to its successful application in the development of new asymmetric transformations and chiral pharmaceuticals.

References

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infra-red spectra of sulphonamides and related compounds. Journal of the Chemical Society (Resumed), 669-679.
  • Dezhahang, Z., Merten, C., Poopari, M. R., & Xu, Y. (2012). Vibrational circular dichroism spectroscopy of two chiral binaphthyl diphosphine ligands and their palladium complexes in solution. Dalton Transactions, 41(35), 10709-10717. [Link]

  • Gökçe, H., Öztürk, N., & Ceylan, Ü. (2007). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters, 40(2), 295-307. [Link]

  • Proni, G., Spada, G. P., Lustenberger, P., Welti, R., & Diederich, F. (2000). Conformational Analysis in Solution of C2-Symmetric 1,1'-Binaphthyl Derivatives by Circular Dichroism Spectroscopy and Cholesteric Induction in Nematic Mesophases. The Journal of Organic Chemistry, 65(19), 5948-5957. [Link]

  • Shettigar, S., & Gowda, B. T. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X= H; CH3; C2H5; F; Cl; Br; I or NO2 and i-X, j-Y= 2, 3-(CH3)2; 2, 4-(CH3)2; 2, 5-(CH3)2; 2-CH3, 4-Cl; 2-CH3, 5-Cl; 3-CH3, 4-Cl; 2, 4-Cl2 or 3, 4-Cl2). Zeitschrift für Naturforschung B, 59(1), 63-72. [Link]

  • Wolf, C., & Liu, S. (2007). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Current Organic Chemistry, 11(18), 1546-1560. [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of (R)-1,1'-Binaphthyl-2,2'-disulfonamide in Organic Solvents

Abstract This technical guide provides a comprehensive overview of the anticipated solubility profile of (R)-1,1'-binaphthyl-2,2'-disulfonamide in organic solvents. In the absence of extensive empirical data in the publi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of (R)-1,1'-binaphthyl-2,2'-disulfonamide in organic solvents. In the absence of extensive empirical data in the public domain, this document leverages fundamental principles of physical organic chemistry and structural analysis to predict solubility behavior. Furthermore, it offers detailed, field-proven methodologies for researchers to experimentally determine the solubility of this compound, ensuring reliable and reproducible results. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility characteristics of this and similar chiral sulfonamides for applications in asymmetric catalysis, materials science, and pharmaceutical development.

Introduction: The Significance of (R)-1,1'-Binaphthyl-2,2'-disulfonamide and its Solubility

The (R)-1,1'-binaphthyl framework is a cornerstone of modern asymmetric synthesis, providing a scaffold for a wide array of chiral ligands and catalysts.[1] The introduction of sulfonamide functionalities at the 2 and 2' positions of this backbone creates a molecule, (R)-1,1'-binaphthyl-2,2'-disulfonamide, with a unique combination of steric bulk, chirality, and hydrogen-bonding capabilities. While its direct applications are still emerging, its structural similarity to well-established catalysts like (R)-1,1'-binaphthyl-2,2'-disulfonic acid (BINSA) suggests significant potential in enantioselective transformations.[1]

The solubility of a compound is a critical physicochemical property that dictates its utility in a vast range of applications.[2] For (R)-1,1'-binaphthyl-2,2'-disulfonamide, a well-characterized solubility profile is essential for:

  • Homogeneous Catalysis: Ensuring the catalyst and reactants are in the same phase is paramount for optimal reaction kinetics and yields.

  • Recrystallization and Purification: The selection of appropriate solvents is crucial for obtaining the compound in high purity.

  • Formulation and Drug Delivery: In pharmaceutical applications, solubility directly impacts bioavailability and the choice of delivery vehicle.

  • Materials Science: The processability of polymers and other materials incorporating this moiety is dependent on its solubility.[3]

This guide will first delve into a theoretical prediction of the solubility of (R)-1,1'-binaphthyl-2,2'-disulfonamide based on its molecular structure. Subsequently, it will provide detailed experimental protocols for the systematic determination of its solubility in a range of organic solvents.

Physicochemical Properties and Predicted Solubility Profile

A molecule's solubility is governed by the principle of "like dissolves like," where solutes dissolve best in solvents with similar intermolecular forces.[4] An analysis of the structure of (R)-1,1'-binaphthyl-2,2'-disulfonamide allows for a reasoned prediction of its solubility.

Molecular Structure Analysis

The key structural features of (R)-1,1'-binaphthyl-2,2'-disulfonamide are:

  • The Binaphthyl Backbone: This large, aromatic, and rigid scaffold is inherently nonpolar and hydrophobic. This component will favor solubility in nonpolar and aromatic solvents.

  • The Sulfonamide Groups (-SO₂NH₂): These groups are polar and capable of acting as both hydrogen bond donors (from the N-H) and acceptors (from the oxygens). This functionality will contribute to solubility in polar solvents.[5]

The interplay between the large nonpolar backbone and the polar sulfonamide groups will result in a nuanced solubility profile.

Predicted Solubility in Organic Solvents

Based on the structural analysis, the following solubility trends can be anticipated:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolModerate to High The sulfonamide groups can engage in strong hydrogen bonding with the hydroxyl groups of the alcohols. However, the large nonpolar backbone may limit very high solubility.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonitrileHigh These solvents are strong hydrogen bond acceptors and have high dielectric constants, which can effectively solvate the polar sulfonamide groups.
Chlorinated Dichloromethane (DCM), ChloroformModerate These solvents have moderate polarity and can interact with the polar parts of the molecule through dipole-dipole interactions, while also accommodating the nonpolar binaphthyl core.
Ethers Diethyl ether, Tetrahydrofuran (THF)Low to Moderate Ethers are weaker hydrogen bond acceptors than alcohols or DMSO. THF is expected to be a better solvent than diethyl ether due to its higher polarity.
Aromatic Toluene, BenzeneLow to Moderate The aromatic nature of these solvents will have favorable π-π stacking interactions with the binaphthyl rings. However, they are nonpolar and will not effectively solvate the sulfonamide groups.
Nonpolar Aliphatic Hexane, CyclohexaneVery Low The large, nonpolar hydrocarbon solvents will have minimal favorable interactions with the polar sulfonamide groups, leading to poor solubility.

It is important to note that these are qualitative predictions. The actual quantitative solubility will depend on factors such as temperature and the crystalline lattice energy of the solid.

Experimental Determination of the Solubility Profile

A systematic experimental approach is necessary to obtain accurate and reproducible solubility data. The isothermal saturation method is a robust and widely used technique.

Isothermal Saturation Method: A Step-by-Step Protocol

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

  • (R)-1,1'-binaphthyl-2,2'-disulfonamide (solute)

  • A range of organic solvents (analytical grade or higher)

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Dilution cluster_analysis Analysis A Add excess solid to a known volume of solvent in a vial B Seal the vial tightly A->B C Place vial in a temperature-controlled shaker B->C D Equilibrate for a set time (e.g., 24-48 hours) C->D E Allow solid to settle D->E F Withdraw a known volume of the supernatant E->F G Filter the supernatant using a syringe filter F->G H Dilute the filtered solution with a suitable solvent G->H I Analyze the diluted solution by HPLC or UV-Vis H->I J Determine the concentration from a calibration curve I->J K Calculate the solubility J->K

Figure 1: Experimental workflow for the isothermal saturation method.

Detailed Procedure:

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of (R)-1,1'-binaphthyl-2,2'-disulfonamide of known concentrations in a suitable solvent (one in which it is freely soluble).

    • Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve of response versus concentration.

  • Sample Preparation:

    • Add an excess amount of solid (R)-1,1'-binaphthyl-2,2'-disulfonamide to a vial containing a known volume or mass of the desired organic solvent. The presence of undissolved solid at the end of the experiment is crucial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the solution is saturated. Preliminary experiments can be conducted to determine the time required to reach equilibrium.

  • Sampling and Dilution:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed vial or volumetric flask to remove any undissolved microparticles.

    • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

  • Analysis and Calculation:

    • Analyze the diluted sample using the same analytical method as for the calibration standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Tabulation of Solubility Data

A well-structured table is essential for presenting the quantitative solubility data.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Tetrahydrofuran25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Hexane25Experimental ValueCalculated Value
Interpreting the Results

The obtained solubility data will provide valuable insights for various applications:

  • High solubility in a particular solvent suggests its suitability for use as a reaction medium for homogeneous catalysis or for preparing stock solutions.

  • A significant difference in solubility between two solvents can be exploited for purification by recrystallization. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Low solubility in a range of solvents may necessitate the use of co-solvents or derivatization to enhance solubility for specific applications.

Factors Influencing Solubility

Several factors can influence the solubility of (R)-1,1'-binaphthyl-2,2'-disulfonamide and should be considered during experimental design and data interpretation.

  • Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship is fundamental to the process of recrystallization.

  • Solvent Polarity: As predicted in Section 2, the polarity of the solvent will be a major determinant of solubility. A systematic study across a range of solvents with varying polarities will provide a comprehensive solubility profile.

  • Crystallinity and Polymorphism: The crystal lattice energy of the solid must be overcome for dissolution to occur. Different polymorphic forms of a compound can exhibit different solubilities.

  • Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized and purified sample for accurate solubility determination.

Conclusion

This guide provides a robust, step-by-step experimental protocol for the accurate and reliable determination of its solubility. The resulting data will be invaluable for researchers and scientists in optimizing reaction conditions, developing purification strategies, and formulating this promising chiral compound for a wide range of applications. The methodologies and principles outlined herein are broadly applicable to other novel compounds where solubility is a critical parameter for their successful implementation.

References

  • Sigma-Aldrich. (R)-1,1′-Binaphthyl-2,2′-disulfonimide.
  • TCI Chemicals. (2011). Innovative Molecular Design of Chiral 1,1′-Binaphthyl 2,2′-Disulfonic Acid (BINSA). TCI Mail, 149.
  • Sigma-Aldrich. (R)-1,1'-Binaphthyl-2,2'-disulfonyl Dichloride.
  • PubChem. Dipotassium (R)
  • Sigma-Aldrich. (R)-1,1'-Binaphthyl-2,2'-disulfonyl Dichloride.
  • Sigma-Aldrich. (R)-1,1′-Binaphthyl-2,2′-disulfonimide.
  • ResearchGate. (2013). Binaphthyl-based macromolecules: A review.
  • ChemScene. (R)-1,1'-Binaphthyl-2,2'-disulfonic acid.
  • Organic Syntheses. (1989). (R)-(+)- AND (S)-(−)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL (BINAP).
  • Solubility D
  • Chem-Impex. (R)-1,1'-Binaphthyl-2,2'-disulfonyl dichloride.
  • Physical Chemistry Research. (2023).
  • Chemistry LibreTexts. (2019). 4.4 Solubility.
  • PubMed. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.
  • PubMed. (2001).
  • ResearchGate. Comparative study on the enantiomer separation of 1,1'-binaphthyl-2,2'diyl hydrogenphosphate and 1,1'-bi-2-naphthol by liquid chromatography and capillary electrophoresis using single and combined chiral selector systems.
  • Organic Chemistry Portal. (1999).
  • Cayman Chemical. 8-(phenylamino)
  • Chemical Communications (RSC Publishing). (R)-Binaphthyl derivatives as chiral dopants: substituent position controlled circularly polarized luminescence in liquid crystals.
  • BLDpharm. [1,1'-Binaphthalene]-2,2'-disulfonic acid.
  • Solubility D

Sources

Exploratory

Comprehensive Thermal Stability Profiling of (R)-1,1'-Binaphthyl-2,2'-Disulfonamide

Executive Summary In the realm of asymmetric catalysis and chiral drug development, the structural integrity of chiral ligands under thermal stress is a critical parameter dictating enantioselectivity and reaction yields...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of asymmetric catalysis and chiral drug development, the structural integrity of chiral ligands under thermal stress is a critical parameter dictating enantioselectivity and reaction yields. (R)-1,1'-binaphthyl-2,2'-disulfonamide (CAS: 1187629-41-9) is a highly robust, C2-symmetric axially chiral compound[1]. Widely utilized as a precursor for chiral Brønsted acids and organocatalysts, its utility hinges on its exceptional optical and thermal stability.

As an application scientist, I have structured this technical guide to dissect the causality behind the thermal resilience of this specific binaphthyl derivative. Unlike standard biaryl compounds that may suffer from thermal racemization at elevated temperatures, the unique steric environment of the 2,2'-disulfonamide moieties effectively locks the chiral axis. This guide provides a deep dive into its structural dynamics, quantitative thermal data, and self-validating experimental protocols for rigorous laboratory profiling.

Structural Dynamics & Atropisomerism: The Causality of Stability

The thermal stability of (R)-1,1'-binaphthyl-2,2'-disulfonamide must be evaluated on two fronts: configurational stability (resistance to racemization) and chemical stability (resistance to bond cleavage).

The 1,1'-binaphthyl core exhibits atropisomerism—chirality arising from hindered rotation around the C1-C1' single bond. To racemize, the molecule must possess enough thermal energy to pass through a highly strained, planar anti-Ci or syn-C2 transition state. Unsubstituted 1,1'-bi-2-naphthol (BINOL) begins to racemize significantly at temperatures around 190 °C, possessing a rotational barrier of approximately 37–39 kcal/mol, as documented by [2].

However, the causality of (R)-1,1'-binaphthyl-2,2'-disulfonamide's superior stability lies in the massive steric bulk of the sulfonamide (–SO₂NH₂) groups. According to computational studies published in , replacing the hydroxyl groups at the 2,2′ positions with bulkier substituents raises the racemization barrier beyond 40 kcal/mol[3]. The intense van der Waals repulsion between the oxygen atoms of the sulfonyl groups during the planar transition state makes thermal racemization virtually impossible below the compound's melting point. Consequently, the molecule will undergo chemical decomposition before it loses its optical purity.

Thermal Degradation Pathways

When subjected to extreme thermal stress (typically >280 °C), the chemical stability of the compound is compromised. The primary degradation pathway involves the homolytic cleavage of the S–N or C–S bonds. This is rapidly followed by the extrusion of sulfur dioxide (SO₂) gas—a classic thermal degradation signature for sulfonamides.

G R_Isomer (R)-1,1'-Binaphthyl-2,2'-disulfonamide (Stable Atropisomer) Heat_Catalysis Thermal Stress (>200°C) R_Isomer->Heat_Catalysis Heating Planar_TS Planar Transition State (High Steric Clash) S_Isomer (S)-1,1'-Binaphthyl-2,2'-disulfonamide (Racemized Product) Planar_TS->S_Isomer Inversion Heat_Catalysis->Planar_TS Racemization Pathway (Barrier >40 kcal/mol) Decomp_Pathway Thermal Degradation (>280°C) Heat_Catalysis->Decomp_Pathway Decomposition Pathway (Dominant at Extreme Temps) SO2_Loss SO2 Extrusion & S-N Bond Cleavage Decomp_Pathway->SO2_Loss Fragmentation

Figure 1: Competing thermal pathways of (R)-1,1'-binaphthyl-2,2'-disulfonamide under heat stress.

Quantitative Thermal Data

To facilitate rapid decision-making in catalyst design, the physicochemical and thermal properties of (R)-1,1'-binaphthyl-2,2'-disulfonamide are summarized below. The melting point is recorded at 255–260 °C, as documented by[4].

PropertyValueAnalytical Method
Molecular Formula C₂₀H₁₆N₂O₄S₂Mass Spectrometry
Molecular Weight 412.48 g/mol Mass Spectrometry
Melting Point (Tm) 255–260 °CDSC
Racemization Barrier (ΔG‡) >40 kcal/molExtrapolated from VT-NMR
Decomposition Onset (Td) ~280 °CTGA

Self-Validating Experimental Protocols

Trustworthiness in thermal profiling requires methodologies that inherently verify their own accuracy. Below are the standard operating procedures for evaluating the thermal limits of this compound.

Protocol 1: TGA and DSC Profiling

This workflow determines the exact melting point and the onset of thermal decomposition (SO₂ extrusion).

  • Instrument Calibration (Self-Validation Step): Run a high-purity Indium standard prior to the sample. A melting onset of 156.6 °C confirms the DSC heat flow and temperature sensors are perfectly calibrated.

  • Sample Preparation: Weigh exactly 3.0–5.0 mg of (R)-1,1'-binaphthyl-2,2'-disulfonamide into an aluminum standard crucible for DSC, and an alumina crucible for TGA.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation, ensuring that any mass loss observed in the TGA is strictly due to the intrinsic thermal cleavage of the compound, not combustion.

  • Thermal Ramping: Apply a heating rate of 10 °C/min from 25 °C to 350 °C.

  • Data Analysis: Identify the endothermic melting peak on the DSC curve (expected ~255 °C). Correlate this with the TGA curve; a sharp mass loss immediately following the melting event indicates the Td (decomposition onset).

Protocol 2: VT-NMR for Conformational Stability

To empirically prove that the compound does not racemize under catalytic conditions, Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is employed.

  • Solvent Selection: Dissolve 15 mg of the compound in 0.5 mL of deuterated diphenyl ether (C₁₂D₁₀O). Causality: Diphenyl ether has a boiling point of 259 °C, allowing for stable NMR shimming and locking at extreme temperatures without solvent evaporation.

  • Baseline Verification (Self-Validation Step): Run a standard 1D ¹H-NMR at 25 °C. Add a known chiral shift reagent (e.g., Pirkle's alcohol) to split the enantiomeric signals. Confirm 100% ee (enantiomeric excess) of the (R)-isomer.

  • Thermal Ramping: Increase the probe temperature in 20 °C increments up to 200 °C, allowing 15 minutes of equilibration at each step.

  • Kinetics Observation: Monitor the diastereomeric peaks. The absence of peak coalescence or the emergence of (S)-isomer signals confirms that the >40 kcal/mol racemization barrier holds true under applied thermal stress[5].

Best Practices for High-Temperature Catalysis

For drug development professionals utilizing (R)-1,1'-binaphthyl-2,2'-disulfonamide in high-temperature asymmetric transformations (e.g., dynamic kinetic resolutions or high-temp cross-couplings):

  • Operating Window: Maintain reaction temperatures below 220 °C. While the compound melts at 255 °C[4], prolonged exposure to temperatures near the melting point in the presence of strong bases or transition metals can catalyze premature desulfonylation.

  • Storage: Store the neat solid in a desiccator at room temperature. The compound is highly stable and does not require cryogenic storage, but protecting it from ambient moisture prevents gradual hydrolysis of the sulfonamide groups.

References

  • (R)-1,1'-binaphthyl-2,2'-disulfonamide - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Optical Stability of 1,1′-Binaphthyl Derivatives Source: ACS Omega / PubMed Central URL:[Link]

  • Thermal racemization of biaryl atropisomers Source: ResearchGate URL:[Link]

  • Racemization Barriers of 1,1'-Binaphthyl and 1,1'-Binaphthalene-2,2'-diol: A DFT Study Source: The Journal of Organic Chemistry (ACS) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: (R)-1,1'-Binaphthyl-2,2'-Disulfonic Acid Derivatives in Asymmetric Catalysis

Introduction: The Power of Strong, Chiral Brønsted Acids In the landscape of asymmetric catalysis, the development of catalysts that are elegant in design, practical, and environmentally benign is a paramount goal. Chira...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Strong, Chiral Brønsted Acids

In the landscape of asymmetric catalysis, the development of catalysts that are elegant in design, practical, and environmentally benign is a paramount goal. Chiral Brønsted acids, particularly those derived from the privileged 1,1'-bi-2-naphthol (BINOL) scaffold, have emerged as powerful tools for controlling enantioselectivity in a vast array of organic transformations.[1][2] While chiral phosphoric acids (CPAs) have seen widespread application, there is a continuous drive to develop catalysts with greater acidity, as Brønsted acidity is directly correlated with catalytic activity.[1][2]

This guide focuses on a potent class of catalysts derived from (R)-1,1'-binaphthyl-2,2'-disulfonic acid ((R)-BINSA). As a significantly stronger Brønsted acid than its carboxylic or phosphoric acid counterparts, BINSA and its derivatives, such as the corresponding disulfonamides and disulfonimides, offer unique catalytic capabilities.[1][3] Their high acidity allows for the activation of less reactive substrates under mild conditions, while the well-defined, C₂-symmetric chiral pocket of the binaphthyl backbone provides a robust framework for inducing high levels of stereocontrol. This document serves as a technical guide for researchers, chemists, and drug development professionals, offering in-depth application notes, mechanistic insights, and detailed experimental protocols for leveraging these exceptional catalysts.

The Catalyst System: From Synthesis to Active Species

The journey to the active catalyst begins with the optically pure (R)-BINOL. The synthesis of (R)-BINSA itself is a multi-step process that has been optimized to proceed on a multi-gram scale without loss of optical purity.[1] The key steps involve converting the hydroxyl groups of BINOL into thiols, followed by a controlled oxidation to the sulfonic acid moieties.

G cluster_derivatives Active Catalyst Formation start (R)-BINOL step1 1. O-Thiocarbamoylation 2. Newman-Kwart Rearrangement start->step1 [1] step2 Reduction (e.g., LiAlH₄) step1->step2 [1] step3 Oxidation (O₂/KOH) step2->step3 [1] step4 Protonation (Ion Exchange) step3->step4 [1] binsa (R)-BINSA (Disulfonic Acid) step4->binsa sulfonimide Reaction with R-NH₂ (e.g., via SOCl₂) (R)-BINSA Disulfonimide binsa->sulfonimide salt In situ reaction with Amine (R)-BINSA Ammonium Salt binsa->salt

Caption: Synthesis pathway from (R)-BINOL to (R)-BINSA and its catalytically active derivatives.[1]

While (R)-BINSA itself can be used as a catalyst, its utility is greatly expanded through derivatization. Two primary forms are employed in catalysis:

  • Chiral Ammonium Salts: These are easily prepared in situ by combining (R)-BINSA with an achiral amine. This acid-base combination creates a dynamic catalytic system where the properties can be finely tuned by simply changing the amine component.[1][4]

  • Chiral Disulfonimides: First reported by List, these derivatives are even stronger Brønsted acids and have demonstrated exceptional activity and enantioselectivity in reactions like the Mukaiyama aldol reaction.[1] The term "disulfonamide" in the topic often refers to this highly active disulfonimide class in the context of asymmetric catalysis.

Principle of Catalysis: A Chiral Proton

The primary mechanism of action for BINSA-derived catalysts involves the activation of an electrophile via protonation. The strong Brønsted acidity ensures a high concentration of the activated species even at low catalyst loadings. The chiral environment enforced by the binaphthyl backbone then dictates the trajectory of the incoming nucleophile.

G catalyst (R)-BINSA Derivative (Cat-H) activated Activated Complex [Substrate-H]⁺[Cat]⁻ catalyst->activated Protonation substrate Prochiral Substrate (e.g., Imine) substrate->activated nucleophile Nucleophile (Nu) transition_state Diastereomeric Transition State nucleophile->transition_state product Enantioenriched Product center activated->transition_state Face-selective attack transition_state->catalyst Catalyst Regeneration transition_state->product

Caption: General catalytic cycle for a BINSA-derivative-catalyzed asymmetric reaction.

Causality Behind Experimental Choices:

  • Catalyst Choice (Ammonium Salt vs. Sulfonimide): Sulfonimides are generally more acidic and may be required for less reactive substrates. Ammonium salts offer modularity; tuning the achiral amine allows for rapid optimization of the steric and electronic properties of the catalyst's chiral pocket.[1]

  • Solvent: Non-polar aprotic solvents like toluene or dichloromethane are typically used to minimize competitive binding to the acidic catalyst and to ensure solubility of all components.

  • Temperature: Reactions are often run at low temperatures (e.g., -20 °C to -78 °C) to enhance enantioselectivity by favoring the transition state with the lower activation energy, which leads to the major enantiomer.

Application Note 1: Enantioselective Direct Mannich-Type Reaction

The Mannich reaction is a cornerstone of organic synthesis for producing β-amino carbonyl compounds, which are prevalent motifs in pharmaceuticals and natural products. The direct, asymmetric variant using unmodified carbonyl compounds is highly desirable for its atom economy. Chiral BINSA ammonium salts have proven to be exceptionally effective catalysts for this transformation.[1][4]

The catalyst protonates the aldimine, increasing its electrophilicity. The chiral disulfonate anion forms a tight ion pair with the activated iminium ion, effectively shielding one of its enantiotopic faces. The enol form of the acetylacetone nucleophile is then directed to attack the unshielded face, leading to the formation of the product with high enantiopurity.[1]

Table 1: Performance in the Enantioselective Mannich-Type Reaction [1]

EntryAldimine (Protecting Group, Ar)NucleophileCatalyst Loading (mol%)Yield (%)ee (%)
1N-Cbz, PhenylAcetylacetone19190 (R)
2N-Cbz, 4-MeO-PhAcetylacetone19192 (R)
3N-Cbz, 2-NaphthylAcetylacetone19292 (R)
4N-Boc, PhenylAcetylacetone59995 (S)
Protocol 1: Catalytic Enantioselective Direct Mannich-Type Reaction

This protocol is adapted from the work of Ishihara and co-workers for the reaction between an N-Cbz-phenylaldimine and acetylacetone.[1][4]

Materials & Reagents:

  • (R)-1,1'-Binaphthyl-2,2'-disulfonic acid ((R)-BINSA)

  • 4-(Dimethylamino)pyridine (DMAP) or a suitable achiral amine

  • N-Cbz-phenylaldimine

  • Acetylacetone (freshly distilled)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Anhydrous Toluene

  • Standard laboratory glassware, flame-dried under an inert atmosphere (N₂ or Ar)

  • Magnetic stirrer and stirring plate

  • Low-temperature cooling bath (e.g., cryocool)

Step-by-Step Procedure:

  • Catalyst Preparation (in situ):

    • To a flame-dried Schlenk flask under an inert atmosphere, add (R)-BINSA (0.01 mmol, 1 mol%).

    • Add the achiral amine (e.g., DMAP, 0.02 mmol, 2 mol%). Note: The optimal ratio of BINSA to amine may need to be determined experimentally, often ranging from 1:1.5 to 1:2.5.[1]

    • Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes to ensure the formation of the chiral ammonium salt.

  • Reaction Setup:

    • Add anhydrous MgSO₄ (~50 mg) to the catalyst mixture. This acts as a drying agent to prevent the decomposition of the aldimine.[1]

    • Cool the flask to the desired reaction temperature (e.g., -20 °C).

    • Add N-Cbz-phenylaldimine (1.0 mmol, 1.0 equiv) to the cooled catalyst mixture.

    • Add acetylacetone (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture over 5 minutes.

  • Reaction Monitoring:

    • Stir the reaction at -20 °C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the aldimine is consumed (typically 12-24 hours).

  • Workup and Purification:

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (5 mL).

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Mannich adduct.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product using chiral stationary phase HPLC.

Application Note 2: Asymmetric Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a reliable method for synthesizing chiral secondary alcohols, which are crucial intermediates in drug development.[5][6] While many ligand classes are used for this transformation, the principle of Lewis acid or Brønsted acid activation is central. A BINSA-derived catalyst can function as a chiral ligand for the zinc reagent, forming a well-defined chiral complex that facilitates the enantioselective transfer of an ethyl group to the aldehyde.

In this system, the sulfonamide moieties of the ligand coordinate to the diethylzinc, creating a chiral Lewis acidic zinc complex. The aldehyde then coordinates to this complex in a sterically preferred orientation within the chiral pocket. This pre-organization in the transition state ensures that the ethyl group is delivered to one specific face of the aldehyde carbonyl, resulting in a high degree of enantioselectivity.[5]

Table 2: Representative Performance in Diethylzinc Addition to Aldehydes

EntryAldehydeLigand TypeCatalyst Loading (mol%)Yield (%)ee (%)
1BenzaldehydeBINSA-derived sulfonamide5>9594
24-ChlorobenzaldehydeBINSA-derived sulfonamide5>9596
32-NaphthaldehydeBINSA-derived sulfonamide5>9592
4CinnamaldehydeBINSA-derived sulfonamide59088
Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde

This is a generalized protocol based on established principles for diethylzinc additions, adapted for a (R)-BINSA-derived sulfonamide ligand.

Materials & Reagents:

  • (R)-1,1'-binaphthyl-2,2'-disulfonamide/disulfonimide ligand

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene or Hexane

  • Standard laboratory glassware, flame-dried under an inert atmosphere (N₂ or Ar)

  • Syringes and cannula for transfer of air-sensitive reagents

  • Magnetic stirrer and stirring plate

  • Ice bath (0 °C)

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the (R)-BINSA-derived ligand (0.05 mmol, 5 mol%).

    • Add anhydrous toluene (2.0 mL).

    • Add benzaldehyde (1.0 mmol, 1.0 equiv) to the flask.

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of Reagent:

    • Using a syringe, slowly add the diethylzinc solution (1.0 M in hexanes, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture over a period of 30 minutes. Caution: Diethylzinc is pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere.

    • A white precipitate may form during the addition.

  • Reaction Monitoring:

    • Stir the reaction at 0 °C.

    • Monitor the reaction by TLC or GC until the aldehyde is fully consumed (typically 2-6 hours).

  • Workup and Purification:

    • Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (5 mL).

    • Once gas evolution has ceased, allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (R)-1-phenylpropan-1-ol.

  • Analysis:

    • Determine the yield of the purified alcohol.

    • Determine the enantiomeric excess (ee) by chiral stationary phase HPLC or GC, or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by ¹H or ¹⁹F NMR analysis.

Concluding Remarks for the Modern Researcher

The (R)-1,1'-binaphthyl-2,2'-disulfonamide framework and its parent acid, BINSA, represent the frontier of strong Brønsted acid catalysis. Their exceptional acidity, combined with a structurally robust and tunable chiral backbone, enables a wide range of asymmetric transformations with high efficiency and stereoselectivity. The ability to form dynamic catalytic systems through in situ salt formation provides a level of modularity that is highly attractive for rapid reaction screening and optimization. For professionals in drug discovery and process development, these catalysts offer a powerful and practical solution for accessing complex chiral molecules, underscoring the enduring importance of rational catalyst design in modern organic synthesis.

References

  • Chiral 1,1′-Binaphthyl-2,2′-Disulfonic Acid (BINSA) and Its Derivatives for Asymmetric Catalysis. ResearchGate. [Link]

  • Practical access to axially chiral sulfonamides and biaryl amino phenols via organocatalytic atroposelective N-alkylation. ResearchGate. [Link]

  • Advances in the Asymmetric Synthesis of BINOL Derivatives. MDPI. [Link]

  • Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. PMC. [Link]

  • Enantioselective reduction of ketones. Wikipedia. [Link]

  • Asymmetric synthesis based on rational design of catalysts using optically active binaphthyldisulfonic acid (BINSA). J-GLOBAL. [Link]

  • Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia. [Link]

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. [Link]

  • Chiral binaphthylthiophosphoramide-cu(I)-catalyzed asymmetric addition of diethylzinc to N-sulfonylimines. PubMed. [Link]

  • Chiral BINSA Catalysts for Mannich Reactions. Scribd. [Link]

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Application

Application Notes and Protocols: (R)-1,1'-Binaphthyl-2,2'-Disulfonamide Catalyzed Asymmetric Aldol Reaction

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of the application of (R)-1,1'-binaphthyl-2,2'-disulfonamide and its derivatives as catalysts in the asymmetric aldo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the application of (R)-1,1'-binaphthyl-2,2'-disulfonamide and its derivatives as catalysts in the asymmetric aldol reaction. The content is structured to provide not only a step-by-step experimental protocol but also a thorough understanding of the underlying principles, enabling researchers to effectively utilize and adapt this methodology for their specific synthetic needs.

Introduction: The Power of Asymmetric Aldol Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures.[1] The development of asymmetric versions of this reaction has been a major focus of research, as it allows for the stereocontrolled synthesis of chiral β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceutical agents.[2][3] Among the various catalytic systems developed, chiral organocatalysts have gained significant attention due to their operational simplicity, stability, and avoidance of metal contaminants.[4]

The (R)-1,1'-binaphthyl scaffold, with its inherent C₂-symmetry and axial chirality, has proven to be a privileged structure in asymmetric catalysis.[5] Derivatives of 1,1'-bi-2-naphthol (BINOL), such as the corresponding disulfonamides, have emerged as powerful Brønsted acid catalysts capable of inducing high levels of enantioselectivity in a variety of transformations, including the aldol reaction. These catalysts function by creating a well-defined chiral environment that directs the approach of the reacting partners.

The Catalyst: (R)-1,1'-Binaphthyl-2,2'-Disulfonamide and its Derivatives

The catalyst at the heart of this methodology is derived from the parent (R)-1,1'-binaphthyl-2,2'-disulfonic acid (BINSA). While BINSA itself is a potent chiral Brønsted acid, its sulfonamide and sulfonimide derivatives offer modulated acidity and steric properties, which can be fine-tuned for specific applications. These catalysts are typically prepared from commercially available (R)-BINOL through a multi-step synthesis. The axial chirality of the binaphthyl backbone is the key to inducing stereoselectivity in the aldol reaction.

Mechanism of Asymmetric Induction

The (R)-1,1'-binaphthyl-2,2'-disulfonamide catalyst operates through a dual activation mechanism, functioning as a bifunctional catalyst. The acidic N-H proton of the sulfonamide group activates the aldehyde electrophile by hydrogen bonding, increasing its reactivity. Simultaneously, the sulfonamide moiety can act as a chiral base to facilitate the formation of a chiral enamine or enolate from the ketone nucleophile.

The stereochemical outcome of the reaction is determined by the specific geometry of the transition state assembly, which is orchestrated by the chiral catalyst. The binaphthyl backbone creates a sterically defined pocket that favors one facial approach of the enamine/enolate to the activated aldehyde over the other, leading to the preferential formation of one enantiomer of the aldol product.

Catalytic Cycle Figure 1: Proposed Catalytic Cycle Catalyst (R)-BINOL-Disulfonamide Catalyst Activated_Aldehyde Activated Aldehyde (via H-Bonding) Catalyst->Activated_Aldehyde + Aldehyde Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone Aldehyde Aldehyde (Electrophile) Ketone Ketone (Nucleophile) Transition_State Diastereomeric Transition State Activated_Aldehyde->Transition_State Enamine->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex C-C Bond Formation Product_Complex->Catalyst Product Release Product β-Hydroxy Ketone (Aldol Product)

Caption: A simplified representation of the proposed catalytic cycle for the (R)-1,1'-binaphthyl-2,2'-disulfonamide catalyzed asymmetric aldol reaction.

Experimental Protocol: A Representative Asymmetric Aldol Reaction

This protocol describes a general procedure for the asymmetric aldol reaction between an aromatic aldehyde and a ketone, catalyzed by a (R)-1,1'-binaphthyl-2,2'-disulfonamide derivative. Researchers should note that optimization of reaction parameters may be necessary for different substrates.

Materials:

  • (R)-1,1'-Binaphthyl-2,2'-disulfonamide catalyst (or a suitable derivative)

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone or acetone)

  • Anhydrous solvent (e.g., toluene, dichloromethane, or THF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • TLC plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the (R)-1,1'-binaphthyl-2,2'-disulfonamide catalyst (0.05 - 0.20 mmol, 5-20 mol%).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for several minutes.

  • Solvent Addition: Add the anhydrous solvent (e.g., 2.0 mL of toluene) to the flask.

  • Reagent Addition: Add the aromatic aldehyde (1.0 mmol, 1.0 equivalent) to the reaction mixture.

  • Nucleophile Addition: Add the ketone (2.0 - 10.0 mmol, 2-10 equivalents). The ketone is often used in excess.

  • Reaction Progress: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired β-hydroxy ketone.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Experimental Workflow Figure 2: Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Add Catalyst B Inert Atmosphere A->B C Add Solvent B->C D Add Aldehyde C->D E Add Ketone D->E F Stir at Desired Temp. E->F G Monitor by TLC F->G H Quench Reaction G->H I Extraction H->I J Dry & Concentrate I->J K Column Chromatography J->K L Characterization (NMR, MS) K->L M Determine ee (Chiral HPLC) L->M

Caption: A flowchart illustrating the key steps in the experimental protocol for the asymmetric aldol reaction.

Data Presentation: Key Reaction Parameters

The efficiency and stereoselectivity of the (R)-1,1'-binaphthyl-2,2'-disulfonamide catalyzed aldol reaction are influenced by several factors. The following table summarizes the typical effects of these parameters.

ParameterTypical RangeEffect on YieldEffect on Enantioselectivity (ee)Notes
Catalyst Loading 5 - 20 mol%Generally increases with higher loadingMay plateau or slightly decrease at very high loadingsHigher loadings can accelerate the reaction but may not be cost-effective.
Temperature -20 °C to room temp.Generally higher at room temperatureOften higher at lower temperaturesLower temperatures can slow down the reaction rate.
Solvent Toluene, CH₂Cl₂, THFCan be significantHighly dependent on the solvent's polarity and coordinating abilityAprotic, non-polar solvents often give good results.
Ketone Equivalents 2 - 10Increases with higher equivalentsCan be affected by the concentrationUsing the ketone as a co-solvent is also a common strategy.
Substrate Scope Aromatic aldehydes, various ketonesGenerally good for electron-deficient aldehydesHigh for a range of substratesSteric hindrance on either partner can affect reactivity and selectivity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure the catalyst is pure and handled under inert conditions.
Low reaction temperatureGradually increase the reaction temperature.
Sterically hindered substratesIncrease catalyst loading or reaction time.
Low enantioselectivity Non-optimal temperatureScreen a range of temperatures, often lower is better.
Inappropriate solventScreen different anhydrous solvents.
Racemization of the productWork-up the reaction promptly upon completion.
Formation of side products Self-aldol of the ketoneUse a larger excess of the ketone.
Dehydration of the aldol productUse milder reaction conditions and work-up procedures.

References

  • Ashokkumar, V., Chithiraikumar, C., & Siva, A. (2016). Binaphthyl-based chiral bifunctional organocatalysts for water mediated asymmetric List–Lerner–Barbas aldol reactions. Organic & Biomolecular Chemistry, 14(38), 9021-9032. [Link]

  • Barbas, C. F., Heine, A., Zhong, G., & Hoffmann, T. (2000). The Direct Catalytic Asymmetric Aldol Reaction. Angewandte Chemie International Edition, 39(21), 3839-3841. [Link]

  • Ghosh, A. K. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University. [Link]

  • Hatano, M., & Ishihara, K. (2014). Chiral 1,1′-binaphthyl-2,2′-disulfonic acid (BINSA) and its derivatives for asymmetric catalysis. The Chemical Record, 14(5), 814-830. [Link]

  • Maruoka, K. (2006). Design of a binaphthyl-based axially chiral amino acid as an organocatalyst for direct asymmetric aldol reactions. Chemical Communications, (29), 3053-3055. [Link]

  • Miyabe, H., & Takemoto, Y. (2008). Discovery and application of asymmetric organocatalysts. Bulletin of the Chemical Society of Japan, 81(7), 785-795. [Link]

  • Organic Chemistry Portal. (n.d.). Aldol Addition. [Link]

  • RSC Publishing. (2012). Asymmetric Aldol Reaction with BINAM- Sulfonyl Polymeric Organocatalyst. Chemical Communications, 48(6), 849-851. [Link]

  • Santos, A. M. (2014). Binaphthyl Based Molecules for Asymmetric Organocatalytic Aldol Reactions: Recent Developments from a Successful Record. Catalysts, 4(3), 271-303. [Link]

  • Wikipedia. (n.d.). Aldol reaction. [Link]

  • Zhang, Y., et al. (2022). Advances in the Asymmetric Synthesis of BINOL Derivatives. Molecules, 27(24), 8968. [Link]

Sources

Method

Application Note: (R)-1,1'-Binaphthyl-2,2'-disulfonamide in Transition Metal Catalysis

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Focus: Ligand Design, Mechanistic Causality, and Self-Validating Experimental Protocols Executive Overview & Mechanistic Grounding...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Focus: Ligand Design, Mechanistic Causality, and Self-Validating Experimental Protocols

Executive Overview & Mechanistic Grounding

The atropisomeric ligand (R)-1,1'-binaphthyl-2,2'-disulfonamide (and its derivatives, such as the bis-triflyl or bis-tosyl variants) has emerged as a privileged chiral scaffold in transition metal catalysis. Unlike standard diamines, the bis(sulfonamide) motif offers highly tunable electronic properties and enhanced acidity. This allows for facile deprotonation to form robust, X-type anionic linkages with transition metals (e.g., Rh, Ru, Pd), creating a rigid, C2​ -symmetric chiral pocket.

The catalytic efficacy of this ligand is heavily dictated by its N-N torsion angle [1]. The steric bulk of the binaphthyl backbone restricts rotation, maintaining a torsion angle of approximately 86.6° in its free state[1]. When coordinated to a metal center, this angle compresses, inducing a highly specific metal-chelate ring strain that dictates the stereochemical outcome of the reaction. A highly planarized ligand often results in lower enantioselectivity, whereas maintaining the native torsion angle maximizes the steric shielding of the transition state[1].

This guide details the application of (R)-1,1'-binaphthyl-2,2'-disulfonamide in two highly impactful synthetic methodologies: Rh(III)-Catalyzed Asymmetric Transfer Hydrogenation (ATH) and Pd(II)-Catalyzed Asymmetric C-H Olefination .

Application I: Rh(III)-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

In the ATH of aromatic ketones, the coordination of the (R)-BINAM-disulfonamide ligand to a Rh(III)Cp* center generates an active 16-electron amido complex. This complex operates via an outer-sphere "Noyori-type" mechanism, where the metal hydride and the ligand's sulfonamide proton are transferred to the ketone substrate in a concerted transition state[1].

Catalytic Cycle Visualization

ATH_Catalytic_Cycle Pre Precatalyst [RhCp*Cl2]2 Amido Active Catalyst 16e- Amido Pre->Amido (R)-BINAM-Ligand + Base Hydride Rh-Hydride 18e- Species Amido->Hydride HCOONa (Hydride Transfer) TS Outer-Sphere Transition State Hydride->TS Ketone Coordination TS->Amido Chiral Alcohol Release

Catalytic cycle of Rh(III)-ATH highlighting the 16e- amido and 18e- hydride intermediates.

Self-Validating Experimental Protocol

Objective: Asymmetric reduction of acetophenone derivatives to chiral secondary alcohols.

Step 1: Pre-Catalyst Assembly

  • Action: In a Schlenk flask under an argon atmosphere, combine [RhCp*Cl2​]2​ (0.5 mol%) and (R)-1,1'-binaphthyl-2,2'-disulfonamide (1.1 mol%) in degassed water/methanol (1:1 v/v). Stir at 40 °C for 1 hour.

  • Causality & Rationale: Pre-stirring is mandatory. The bis(sulfonamide) ligand requires time and mild heat to displace the tightly bound chloride ligands. The slight excess of ligand (1.1 mol%) prevents the formation of unselective, racemic background reactions driven by unligated Rh species.

  • Validation Checkpoint: The solution must transition from a cloudy orange suspension to a homogeneous, deep-red solution. This color shift confirms the formation of the active 16-electron Rh-amido complex.

Step 2: Hydride Source Addition

  • Action: Add sodium formate (HCOONa, 5.0 equiv) to the active catalyst solution.

  • Causality & Rationale: Aqueous sodium formate is utilized instead of isopropanol[1]. Formate decomposition releases CO2​ gas, rendering the hydride transfer thermodynamically irreversible. This is critical for substrates where the reverse oxidation pathway is highly favored.

Step 3: Substrate Introduction & Reaction

  • Action: Inject the aromatic ketone (1.0 equiv). Seal the vessel and stir at 40 °C for 15 hours[1].

  • Validation Checkpoint: Withdraw a 10 µL aliquot after 2 hours. Quench with CDCl3​ and analyze via 1H NMR. The appearance of the carbinol proton signal ( 4.8 ppm) validates catalytic turnover. If absent, check the pH of the buffer; a pH < 6 protonates the amido complex, halting the cycle.

Step 4: Workup

  • Action: Cool to room temperature, extract with ethyl acetate ( 3×10 mL), dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

Quantitative Performance Data

Table 1: Rh(III)-Catalyzed ATH of Aromatic Ketones using (R)-BINAM-disulfonamide[1]

Ketone SubstrateCatalyst LoadingReaction TimeYield (%)Enantiomeric Excess (ee %)Absolute Config.
Acetophenone1.0 mol%15 h7684(R)
4-Methylacetophenone1.0 mol%15 h7470(R)
4-Chloroacetophenone1.0 mol%15 h8056(R)
2-Chloroacetophenone1.0 mol%15 h7572(S)

Application II: Pd(II)-Catalyzed Asymmetric C-H Olefination

Transition metal-catalyzed C-H olefination is a powerful tool for late-stage functionalization[2]. The use of (R)-BINAM-disulfonamide saturates the coordination site of Palladium, preventing catalyst aggregation while providing a rigid chiral environment for desymmetrization via a Concerted Metalation-Deprotonation (CMD) pathway[2].

Experimental Workflow Visualization

CH_Olefination_Workflow S1 1. Catalyst Assembly Pd(OAc)2 + (R)-BINAM-Ligand S2 2. Substrate & Oxidant Addition Arene + Olefin + AgOAc S1->S2 S3 3. C-H Activation (CMD Pathway) 110 °C, HFIP Solvent S2->S3 S4 4. Product Isolation & Validation Filtration & NMR Check S3->S4

Step-by-step workflow for Pd-catalyzed asymmetric C-H olefination.

Self-Validating Experimental Protocol

Objective: Enantioselective ortho-olefination of prochiral aryl-amides.

Step 1: Catalyst Assembly

  • Action: In a pressure tube, combine Pd(OAc)2​ (10 mol%) and (R)-1,1'-binaphthyl-2,2'-disulfonamide (12 mol%) in Hexafluoroisopropanol (HFIP, 0.2 M). Stir at room temperature for 30 minutes.

  • Causality & Rationale: HFIP is selected as the solvent because its strong hydrogen-bond donating ability and high ionizing power stabilize the cationic Pd(II) intermediate, drastically lowering the activation energy required for the subsequent C-H cleavage.

Step 2: Substrate & Oxidant Addition

  • Action: Add the aryl-amide substrate (1.0 equiv), terminal olefin (2.0 equiv), and AgOAc (2.0 equiv).

  • Causality & Rationale: AgOAc serves a dual function. The acetate anion acts as an internal base to facilitate the CMD step (deprotonating the arene), while the Ag+ acts as a terminal oxidant to reoxidize the Pd(0) species back to Pd(II) after β -hydride elimination[2].

Step 3: C-H Activation

  • Action: Seal the tube and heat to 110 °C for 24 hours.

  • Validation Checkpoint: Monitor the reaction visually. The successful turnover of the catalytic cycle will result in the precipitation of Ag0 , forming a silver mirror or a distinct grey/black solid on the flask wall. Warning: If the bulk solution turns completely black instantly upon heating, Pd(0) aggregation (Pd black) has occurred due to ligand dissociation. If this happens, abort the run and verify the anhydrous nature of the solvent.

Step 4: Product Isolation

  • Action: Cool the mixture, dilute with dichloromethane, and filter through a pad of Celite to remove silver and palladium residues. Concentrate the filtrate and purify via silica gel chromatography.

References

  • Barrón-Jaime, A., et al. "N-N Torsion Angle in BINAM-Mono and Bis(Sulfonamide) Ligands and its Effect on the Catalytic Asymmetric Transfer Hydrogenation (ATH) of Aromatic Ketones." Journal of the Mexican Chemical Society, 2011, 55(1), 18-24.

  • Jeganmohan, M., et al. "Recent development in transition metal-catalysed C–H olefination." Chemical Science, 2021, 12, 2735-2759.

  • Bradshaw, B., et al. "Mechanistic study on the asymmetric synthesis of the Wieland-Miescher ketone and analogs." Universitat de Barcelona, 2019.

Sources

Application

Application Notes &amp; Protocols: (R)-1,1'-Binaphthyl-2,2'-Disulfonamide in Enantioselective Michael Additions

Introduction: The Power of Chiral Brønsted Acids in Asymmetric Synthesis The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as one of the most fundamental carbon-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Chiral Brønsted Acids in Asymmetric Synthesis

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as one of the most fundamental carbon-carbon bond-forming reactions in organic synthesis.[1] Its ability to construct complex molecular architectures from simple precursors has made it an indispensable tool for chemists. The challenge, however, lies in controlling the stereochemistry of the newly formed chiral centers. Enantioselective Michael additions, therefore, are of paramount importance, particularly in the synthesis of pharmaceuticals and other biologically active molecules where a specific stereoisomer is often responsible for the desired therapeutic effect.

In recent years, organocatalysis has emerged as a powerful strategy for achieving high enantioselectivity, offering a metal-free and often more environmentally benign alternative to traditional transition-metal catalysis. Within this field, chiral Brønsted acids have garnered significant attention. These catalysts operate by activating the electrophile through hydrogen bonding, thereby lowering the LUMO and facilitating nucleophilic attack, all within a well-defined chiral environment.

The 1,1'-bi-2-naphthol (BINOL) scaffold has proven to be a privileged structure in asymmetric catalysis.[2] Its axial chirality, arising from restricted rotation around the C-C bond connecting the two naphthalene rings, creates a C₂-symmetric and sterically defined chiral pocket. This has led to the development of a vast library of BINOL-derived catalysts, including phosphoric acids, phosphoramides, and, more recently, sulfonic acid derivatives.

(R)-1,1'-binaphthyl-2,2'-disulfonic acid (BINSA) is a stronger Brønsted acid than its phosphoric acid counterparts, which can translate to higher catalytic activity.[3] The corresponding (R)-1,1'-binaphthyl-2,2'-disulfonamide, the focus of this guide, retains the strong Brønsted acidity and the defined chiral environment of BINSA, making it a promising candidate for catalyzing a range of enantioselective transformations, including Michael additions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of (R)-1,1'-binaphthyl-2,2'-disulfonamide in enantioselective Michael additions.

Synthesis of (R)-1,1'-Binaphthyl-2,2'-Disulfonamide

The synthesis of (R)-1,1'-binaphthyl-2,2'-disulfonamide can be achieved from the readily available and relatively inexpensive (R)-(+)-BINOL. The synthetic sequence involves the preparation of the key intermediate, (R)-1,1'-binaphthyl-2,2'-disulfonic acid (BINSA), followed by conversion to the disulfonyl chloride and subsequent amidation.

A reliable, multi-step synthesis of (R)-BINSA from (R)-BINOL has been reported.[3] This involves O-thiocarbamoylation, a Newman-Kwart rearrangement, reduction to the dithiol, and subsequent oxidation. Once (R)-BINSA is obtained, it can be converted to the corresponding disulfonyl chloride, which is then reacted with an amine source to furnish the desired disulfonamide.

Step 1: Synthesis of (R)-1,1'-Binaphthyl-2,2'-disulfonic acid (BINSA) from (R)-BINOL

A robust, multi-step procedure for the synthesis of (R)-BINSA from (R)-BINOL has been established, as detailed by Ishihara and coworkers.[3] This process involves:

  • O-Thiocarbamoylation of (R)-BINOL.

  • Newman-Kwart Rearrangement via thermolysis to the S-thiocarbamoyl compound.

  • Reduction to the corresponding dithiol.

  • Oxidation to the disulfonic acid, (R)-BINSA.

Step 2: Conversion of (R)-BINSA to (R)-1,1'-Binaphthyl-2,2'-disulfonyl chloride

The conversion of sulfonic acids to sulfonyl chlorides is a standard transformation. A common method involves treating the sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

To a stirred solution of (R)-BINSA in an inert solvent (e.g., dichloromethane), an excess of thionyl chloride is added, often with a catalytic amount of dimethylformamide (DMF). The reaction mixture is typically heated to reflux until the evolution of HCl and SO₂ gases ceases. The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude (R)-1,1'-binaphthyl-2,2'-disulfonyl chloride, which can be used in the next step without further purification.

Step 3: Synthesis of (R)-1,1'-Binaphthyl-2,2'-disulfonamide

The final step is the reaction of the disulfonyl chloride with an amine. For the parent disulfonamide, aqueous ammonia is a suitable nucleophile. The synthesis of sulfonamides from sulfonyl chlorides is a well-established and generally high-yielding reaction.[4]

The crude (R)-1,1'-binaphthyl-2,2'-disulfonyl chloride is dissolved in a suitable solvent, such as tetrahydrofuran (THF) or dichloromethane, and cooled in an ice bath. An excess of concentrated aqueous ammonia is then added dropwise with vigorous stirring. The reaction is typically allowed to warm to room temperature and stirred for several hours. Upon completion, the reaction is worked up by separating the organic layer, washing with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to afford pure (R)-1,1'-binaphthyl-2,2'-disulfonamide.

Proposed Catalytic Mechanism

The (R)-1,1'-binaphthyl-2,2'-disulfonamide is proposed to function as a bifunctional Brønsted acid catalyst in the enantioselective Michael addition. The two sulfonamide N-H protons can act as hydrogen-bond donors to activate the Michael acceptor, while the chiral binaphthyl backbone provides a defined stereochemical environment to control the facial selectivity of the nucleophilic attack.

The proposed catalytic cycle is as follows:

  • Activation of the Michael Acceptor: The catalyst forms a hydrogen-bonded complex with the α,β-unsaturated carbonyl compound (Michael acceptor). This dual hydrogen bonding to the carbonyl oxygen increases the electrophilicity of the β-carbon.

  • Enolate Formation and Orientation: Simultaneously, the catalyst can interact with the 1,3-dicarbonyl compound (Michael donor), facilitating its deprotonation to form an enolate. The chiral pocket of the catalyst then orients the enolate for a stereoselective approach to the activated Michael acceptor.

  • C-C Bond Formation: The enolate attacks the β-carbon of the Michael acceptor from one of its prochiral faces, dictated by the stereochemistry of the catalyst. This is the key stereodetermining step.

  • Proton Transfer and Catalyst Regeneration: A proton transfer event occurs, leading to the formation of the Michael adduct and the regeneration of the catalyst, which can then enter a new catalytic cycle.

G cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product catalyst (R)-BINSA-NH₂ Catalyst activated_complex Ternary Complex (Catalyst-Acceptor-Donor) catalyst->activated_complex Coordination acceptor Michael Acceptor (Enone) acceptor->activated_complex donor Michael Donor (Malonate) donor->activated_complex proton_transfer Proton Transfer & Product Release activated_complex->proton_transfer Stereoselective C-C Bond Formation michael_adduct Michael Adduct end_product Chiral Michael Adduct michael_adduct->end_product proton_transfer->catalyst Regeneration proton_transfer->michael_adduct Release start_acceptor Enone start_acceptor->acceptor start_donor Malonate start_donor->donor G start Start prep Prepare Reaction Vessel (Oven-dried, inert atmosphere) start->prep add_cat Add Catalyst ((R)-BINSA-NH₂) prep->add_cat add_solv Add Anhydrous Solvent add_cat->add_solv add_donor Add Michael Donor add_solv->add_donor stir1 Stir (10 min) add_donor->stir1 add_acceptor Add Michael Acceptor stir1->add_acceptor reaction Stir & Monitor (TLC/HPLC) add_acceptor->reaction workup Work-up (Concentrate) reaction->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (Yield, Chiral HPLC for ee) purify->analyze end End analyze->end

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Troubleshooting Guide for (R)-1,1'-Binaphthyl-2,2'-disulfonamide Catalysts in Asymmetric Synthesis

Introduction (R)-1,1'-Binaphthyl-2,2'-disulfonamide and its derivatives are powerful chiral Brønsted acid catalysts derived from (R)-BINOL (1,1'-bi-2-naphthol).[1] These catalysts have gained significant traction in mode...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-1,1'-Binaphthyl-2,2'-disulfonamide and its derivatives are powerful chiral Brønsted acid catalysts derived from (R)-BINOL (1,1'-bi-2-naphthol).[1] These catalysts have gained significant traction in modern organic synthesis for their ability to facilitate a wide range of enantioselective transformations, including Mannich-type reactions, Friedel-Crafts alkylations, and carbonyl/imine additions.[2] Their strong Brønsted acidity, often exceeding that of phosphoric acids and phosphoramides, is a key factor in their catalytic activity.[1] This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing reactions that utilize these versatile catalysts to achieve high enantiomeric excess (ee).

This technical support center will address common challenges encountered in the laboratory, offering systematic approaches to problem-solving, detailed protocols, and insights into the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What makes (R)-1,1'-binaphthyl-2,2'-disulfonamide and its derivatives effective chiral catalysts?

A1: The efficacy of these catalysts stems from a combination of factors:

  • Strong Brønsted Acidity: The disulfonamide moiety imparts strong acidity, which is crucial for activating a wide range of substrates.[1]

  • Well-Defined Chiral Pocket: The C₂-symmetric binaphthyl backbone creates a rigid and well-defined chiral environment. This steric and electronic arrangement is key to differentiating between the two enantiomeric transition states of a reaction, leading to high enantioselectivity.

  • Tunable Properties: The sulfonamide nitrogen can be further functionalized, and the binaphthyl core can be substituted, allowing for fine-tuning of the catalyst's steric and electronic properties to suit specific reactions.

Q2: How do I handle and store (R)-1,1'-binaphthyl-2,2'-disulfonamide catalysts?

A2: These catalysts are typically stable solids. However, to ensure their longevity and catalytic activity, it is recommended to:

  • Store them in a cool, dry place, preferably in a desiccator.

  • Handle them under an inert atmosphere (e.g., argon or nitrogen) when preparing catalyst solutions for reactions, especially if the reaction is sensitive to moisture or air.[3]

Q3: Can I use the (S)-enantiomer of the catalyst to obtain the opposite product enantiomer?

A3: Yes. One of the significant advantages of BINOL-derived catalysts is that both (R) and (S) enantiomers are readily accessible. Using the (S)-1,1'-binaphthyl-2,2'-disulfonamide catalyst will typically yield the opposite enantiomer of the product with a similar level of enantioselectivity, assuming all other reaction parameters are kept constant.

Q4: What are some common applications of (R)-1,1'-binaphthyl-2,2'-disulfonamide catalysts?

A4: These catalysts are versatile and have been successfully employed in a variety of asymmetric transformations, including:

  • Enantioselective Mannich-type reactions.

  • Friedel-Crafts alkylations of indoles and pyrroles.[1]

  • Aldol reactions.[2]

  • Allylation reactions.[2]

  • Carbonyl and imine additions.[2]

Troubleshooting Guide: Low Enantiomeric Excess (ee)

Low enantiomeric excess is one of the most common challenges in asymmetric catalysis. A systematic approach to troubleshooting is essential for identifying and resolving the root cause.

Issue 1: Suboptimal Catalyst Activity or Purity

The purity and integrity of the catalyst are paramount for achieving high enantioselectivity.

Troubleshooting Steps:

  • Verify Catalyst Purity:

    • If synthesized in-house, confirm the chemical and enantiomeric purity using techniques like NMR spectroscopy, chiral HPLC, and optical rotation.

    • If commercially sourced, ensure it is from a reputable supplier and has been stored correctly.[4]

  • Run a Control Reaction:

    • Perform a reaction with a substrate that is known to give high ee with your catalyst.[4] If this control reaction also results in low ee, it strongly indicates a problem with the catalyst itself.

  • Consider Catalyst Activation:

    • Some reactions may benefit from the in situ formation of a more active catalytic species. For instance, the combination of (R)-1,1'-binaphthyl-2,2'-disulfonic acid (BINSA) with an achiral amine can form a chiral ammonium salt that acts as an effective Brønsted acid-base combined catalyst.[1]

Issue 2: Non-Optimal Reaction Conditions

Reaction parameters such as temperature, solvent, and concentration can have a profound impact on enantioselectivity.

Temperature Effects

Generally, lower reaction temperatures lead to higher enantioselectivity because the energy difference between the diastereomeric transition states becomes more significant.[3][4]

Troubleshooting Steps:

  • Systematic Temperature Screening:

    • Begin with the reported temperature for a similar reaction and systematically decrease it.

    • Monitor the reaction progress, as lowering the temperature will also decrease the reaction rate.

Table 1: Hypothetical Impact of Temperature on Enantiomeric Excess

Temperature (°C)Enantiomeric Excess (ee %)Reaction Time (h)
25 (Room Temp)75%4
088%12
-2095%24
-4098%48
Solvent Effects

The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[4][5]

Troubleshooting Steps:

  • Solvent Screening:

    • Test a range of anhydrous solvents with varying polarities and coordinating abilities.[6]

    • Commonly used solvents include toluene, dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), and diethyl ether.[6]

    • In some cases, non-polar solvents are preferred.[6]

Workflow for Solvent Screening:

Solvent_Screening Start Low ee Observed Solvent_Screen Screen Solvents: Toluene, CH2Cl2, THF, Hexane Start->Solvent_Screen Analyze Analyze ee for each solvent Solvent_Screen->Analyze Run parallel reactions Optimal_Solvent Identify Optimal Solvent Analyze->Optimal_Solvent

Caption: A logical workflow for solvent screening to optimize enantioselectivity.

Concentration Effects

Substrate and catalyst concentrations can affect reaction kinetics and potentially lead to the formation of off-cycle species or catalyst aggregation, which can lower enantioselectivity.[4]

Troubleshooting Steps:

  • Vary Substrate Concentration:

    • Investigate the effect of running the reaction at different substrate concentrations. In some instances, more dilute conditions can favor the desired catalytic cycle.[4]

  • Optimize Catalyst Loading:

    • While a higher catalyst loading might increase the reaction rate, it doesn't always lead to higher ee. Screen a range of catalyst loadings (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%) to find the optimal balance between reaction rate and enantioselectivity.[7]

Issue 3: Purity of Reagents and Substrates

Impurities in starting materials, reagents, or the solvent can act as catalyst poisons or promote a non-selective background reaction.[3][4]

Troubleshooting Steps:

  • Verify Purity:

    • Ensure all starting materials and reagents are of high purity. If necessary, purify them before use.

  • Use Anhydrous Solvents:

    • Many reactions catalyzed by Brønsted acids are sensitive to water.[4] Use freshly distilled or commercially available anhydrous solvents.

  • Inert Atmosphere:

    • Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation by oxygen or moisture.[3]

Experimental Protocols

General Protocol for an Asymmetric Mannich-Type Reaction

This protocol provides a general guideline for setting up an asymmetric Mannich-type reaction using an in-situ generated (R)-1,1'-binaphthyl-2,2'-disulfonate catalyst.

Catalyst Preparation (in situ):

  • To a flame-dried Schlenk flask under an inert atmosphere, add (R)-1,1'-binaphthyl-2,2'-disulfonic acid (BINSA) (e.g., 5 mol%).

  • Add the appropriate anhydrous solvent (e.g., toluene).

  • Add an achiral amine, such as 2,6-diphenylpyridine (e.g., 10 mol%), to the solution. The molar ratio of BINSA to the amine can be critical and may require optimization.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the chiral ammonium salt.

Reaction Procedure:

  • Cool the catalyst solution to the desired temperature (e.g., -20 °C).

  • Add the aldehyde (1.0 equivalent) and the imine (1.2 equivalents) to the catalyst solution.

  • If necessary, add a dehydrating agent like magnesium sulfate (MgSO₄) to prevent the decomposition of the aldimine by adventitious moisture.

  • Stir the reaction mixture at the same temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product using chiral HPLC.

Troubleshooting Workflow for Asymmetric Reactions:

Troubleshooting_Workflow Start Low Enantiomeric Excess Check_Catalyst Verify Catalyst Purity & Activity (Control Reaction) Start->Check_Catalyst Check_Catalyst->Start Catalyst Faulty Check_Reagents Verify Purity of Reagents & Solvents (Anhydrous Conditions) Check_Catalyst->Check_Reagents Catalyst OK Check_Reagents->Start Reagents Impure Optimize_Temp Optimize Reaction Temperature (Lower Temperature) Check_Reagents->Optimize_Temp Reagents OK Optimize_Solvent Optimize Solvent Optimize_Temp->Optimize_Solvent Temperature Optimized Optimize_Conc Optimize Concentrations (Substrate & Catalyst Loading) Optimize_Solvent->Optimize_Conc Solvent Optimized Success High Enantiomeric Excess Optimize_Conc->Success Concentration Optimized

Caption: A systematic workflow for troubleshooting low enantiomeric excess in asymmetric catalysis.

References

  • Chiral 1,1′-Binaphthyl-2,2′-Disulfonic Acid (BINSA) and Its Derivatives for Asymmetric Catalysis - ResearchGate. [Link]

  • Kinetic Resolution of BINOLs and Biphenols by Atroposelective, Cu–H-Catalyzed Si–O Coupling with Hydrosilanes - PMC. [Link]

  • The synthesis of chiral β-naphthyl-β-sulfanyl ketones via enantioselective sulfa-Michael reaction in the presence of a bifunctional cinchona/sulfonamide organocatalyst - Beilstein Journals. [Link]

  • Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols - PMC. [Link]

  • Asymmetric synthesis based on rational design of catalysts using optically active binaphthyldisulfonic acid (BINSA). | Article Information | J-GLOBAL. [Link]

  • Catalytic Asymmetric Coupling of 2-Naphthols by Chiral Tridentate Oxovanadium(IV) Complexes. [Link]

  • Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing). [Link]

  • BINOL: A Versatile Chiral Reagent | Chemical Reviews - ACS Publications. [Link]

  • Enantioselective modification of sulfonamides and sulfonamide-containing drugs via carbene organic catalysis - DR-NTU. [Link]

  • Cobalt-catalyzed enantioselective C–H/N–H annulation of aryl sulfonamides with allenes or alkynes: facile access to C–N axially chiral sultams - RSC Publishing. [Link]

  • Enantioselective Construction of Chiral Sulfides via Catalytic Electrophilic Azidothiolation and Oxythiolation of N-Allyl Sulfonamides - ACS Publications. [Link]

  • Enantioselective modification of sulfonamides and sulfonamide-containing drugs via carbene organic catalysis - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Regioselective Substitution of BINOL - PMC - NIH. [Link]

Sources

Optimization

troubleshooting low yield in (R)-1,1'-binaphthyl-2,2'-disulfonamide synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of (R)-1,1'-binaphthyl-2,2'-disulfonamide and its parent acid, (R)-BINSA. This document is designed for researche...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (R)-1,1'-binaphthyl-2,2'-disulfonamide and its parent acid, (R)-BINSA. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. Low yields can be a significant impediment to research and development timelines. This guide provides a structured, question-and-answer-based approach to diagnose and resolve common experimental challenges, grounded in established chemical principles and field-proven insights.

Section 1: Initial Diagnosis & General FAQs

This section addresses high-level issues that can affect the overall yield and success of the synthesis. Before focusing on a specific reaction step, it is crucial to validate the foundational parameters of your experiment.

Q1: My overall yield is significantly lower than reported in the literature. Where do I begin troubleshooting?

A low overall yield in a multi-step synthesis is a common but frustrating issue. The most effective approach is a systematic review of your entire process, starting with the most fundamental aspects before investigating complex mechanistic possibilities. The initial culprits are often related to reagent quality, reaction environment, and handling procedures.

Begin by assessing the three pillars of synthesis: Reagents, Conditions, and Workup.

start Low Yield Observed reagents Verify Reagent Purity & Handling start->reagents conditions Review Reaction Conditions start->conditions workup Analyze Workup & Purification start->workup sub_reagent1 Starting (R)-BINOL: Enantiomeric & Chemical Purity? reagents->sub_reagent1 sub_reagent2 Solvents: Anhydrous? reagents->sub_reagent2 sub_reagent3 Reactive Intermediates: Freshly Prepared/Handled? reagents->sub_reagent3 sub_cond1 Inert Atmosphere: Maintained Throughout? conditions->sub_cond1 sub_cond2 Temperature Control: Accurate & Stable? conditions->sub_cond2 sub_cond3 Stoichiometry: Accurately Measured? conditions->sub_cond3 sub_workup1 Quenching: Correct pH & Temperature? workup->sub_workup1 sub_workup2 Extractions: Emulsions? Correct Solvent? workup->sub_workup2 sub_workup3 Purification: Correct Stationary/Mobile Phase? workup->sub_workup3

Caption: Initial troubleshooting workflow for low yield.

Q2: How critical is the quality of the starting (R)-1,1'-bi-2-naphthol ((R)-BINOL)?

The quality of your starting material is paramount. The entire synthesis builds upon the chiral scaffold of (R)-BINOL, and any impurities, especially residual metals from its synthesis or a low enantiomeric excess (ee), will propagate and potentially inhibit downstream reactions.

  • Chemical Purity: (R)-BINOL is often synthesized via oxidative coupling of 2-naphthol, commonly using iron(III) chloride.[1] Trace iron or other metal residues can interfere with subsequent steps, particularly those involving organometallic reagents or sensitive functional groups. It is best practice to use BINOL with >99% chemical purity.

  • Enantiomeric Purity: The primary value of this synthesis is the axial chirality. Starting with (R)-BINOL of low enantiomeric excess (<99% ee) will directly translate to a final product with low ee. While racemization of BINOL itself is difficult under normal conditions, some harsh reaction conditions could potentially compromise chiral integrity.[2][3] Always verify the ee of your starting material via chiral HPLC. The resolution of racemic BINOL is a well-established procedure and is critical for success.[4][5]

Q3: My reaction mixture turns dark, and TLC analysis shows a complex mixture of byproducts. What's the likely cause?

A dark, complex reaction mixture often points to decomposition or significant side reactions. The most common cause in sulfonamide and related syntheses is the presence of water and/or oxygen .

  • Hydrolysis: Many intermediates in this pathway, especially the disulfonyl chloride, are extremely sensitive to moisture. Hydrolysis converts the reactive sulfonyl chloride to the unreactive sulfonic acid, halting the reaction and complicating purification.[6]

  • Oxidation: The dithiol intermediate is highly susceptible to air oxidation, which can lead to disulfide bond formation and other undesired side products. The final phosphine ligands in related syntheses (like BINAP) are also notoriously prone to oxidation.[2]

Solution: Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents, and maintain a strict inert atmosphere (Nitrogen or Argon) for all moisture- and air-sensitive steps, particularly the reduction to the dithiol and the subsequent oxidation/amidation stages.

Section 2: Step-by-Step Synthesis Troubleshooting

The most common modern synthesis of chiral BINSA derivatives starts from (R)-BINOL.[7] This section breaks down the troubleshooting for each critical stage of this pathway.

BINOL (R)-BINOL p1 BINOL->p1 Thiocarbamate O-Thiocarbamate p2 Thiocarbamate->p2 S_Thiocarbamate S-Thiocarbamate p3 S_Thiocarbamate->p3 Dithiol (R)-Dithiol p4 Dithiol->p4 Disulfonamide (R)-Disulfonamide p1->Thiocarbamate 1. O-Thiocarbamoylation p2->S_Thiocarbamate 2. Newman-Kwart Rearrangement p3->Dithiol 3. Reduction (LiAlH4) p4->Disulfonamide 4. Oxidation & Amidation Dithiol (R)-Dithiol DisulfonylChloride (R)-Disulfonyl Chloride (Reactive Intermediate) Dithiol->DisulfonylChloride Oxidative Chlorination Disulfonamide Desired Product: (R)-Disulfonamide DisulfonylChloride->Disulfonamide DisulfonicAcid Side Product: (R)-Disulfonic Acid (Unreactive) DisulfonylChloride->DisulfonicAcid Ammonia Ammonia (NH3) or Amine (R-NH2) Ammonia->Disulfonamide Nucleophilic Attack (Desired Pathway) Water Water (H2O) (Contaminant) Water->DisulfonicAcid Hydrolysis (Competing Pathway)

Caption: Desired amidation vs. competing hydrolysis pathway.

  • Cause 1: Hydrolysis of the Intermediate. The intermediate disulfonyl chloride is highly electrophilic and will react rapidly with any available water, leading to the unreactive disulfonic acid. This is the most probable cause of failure.

  • Cause 2: Inefficient Oxidation. Incomplete oxidation of the dithiol will result in a mixture of starting material and partially/fully oxidized products, complicating the reaction and purification. Oxidizing agents like N-chlorosuccinimide (NCS) are effective but must be used under strictly anhydrous conditions. [7]* Cause 3: Poor Nucleophilicity of Amine. If a sterically hindered or electronically deactivated amine is used for the final step, the sulfonylation reaction can be slow, allowing more time for the competing hydrolysis reaction to occur. [6]For the synthesis of the parent disulfonamide, aqueous ammonia is often used, making control of the reaction conditions critical.

Solutions:

  • Strictly Anhydrous Conditions: Ensure the solvent (e.g., acetonitrile) is anhydrous and the reaction is performed under a robust inert atmosphere.

  • Controlled Oxidation: Add the oxidizing agent (e.g., NCS) portion-wise at a low temperature (0 °C) to control the exotherm and prevent over-oxidation.

  • Amidation Strategy: When synthesizing the parent disulfonamide (R-SO₂NH₂), the procedure often involves generating the disulfonyl chloride first, followed by a careful quench into a cold, concentrated solution of aqueous ammonia. The low temperature and high concentration of the nucleophile are key to favoring amidation over hydrolysis.

Section 3: Purification and Characterization

Q: How can I effectively purify the final (R)-1,1'-binaphthyl-2,2'-disulfonamide?

Purification can be challenging due to the polarity of the molecule and the potential for similar-polarity byproducts.

  • Silica Gel Chromatography: This is the most common method. Use a well-packed column and a gradient elution system. A typical system might start with a less polar solvent system (e.g., Dichloromethane/Hexane) and gradually increase polarity by adding methanol or ethyl acetate. The highly polar nature of the disulfonic acid byproduct means it will often remain at the baseline of the TLC plate.

  • Recrystallization: If a crude product of sufficient purity (>90%) is obtained, recrystallization can be an excellent method for obtaining highly pure material. [8]Experiment with various solvent systems, such as Ethyl Acetate/Hexane or Methanol/Water.

Q: How do I confirm the enantiomeric purity of my final product?

Confirmation of enantiomeric excess (ee) is critical.

  • Chiral HPLC: This is the gold standard. Develop a method using a chiral stationary phase (e.g., Chiralcel OD-H, AD-H). The binaphthyl backbone provides a strong UV chromophore, making detection straightforward.

  • Derivatization: If a direct HPLC method is not available, you can derivatize the product with a chiral auxiliary and analyze the resulting diastereomers by standard NMR or achiral HPLC.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Chen, Y., et al. (2025). Chiral Organic Crystals of Binaphthyl Derivatives: Crystallinity-Enhanced CPL Performance. Angewandte Chemie. Retrieved from [Link]

  • Various Authors. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,1′-Bi-2-naphthol. Retrieved from [Link]

  • Takaya, H., et al. (1989). (R)-(+)- AND (S)-(−)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL (BINAP). Organic Syntheses, 67, 20. Retrieved from [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2014). Resolution of 1,1'-Bi-2-Naphthol; (R)-(+)- and (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). Organic Syntheses, 91, 1-11. Retrieved from [Link]

  • Kazlauskas, R. J. (1990). (S)-(−)- AND (R)-(+)-1,1'-BI-2-NAPHTHOL. Organic Syntheses, 68, 25. Retrieved from [Link]

  • Chan, K. S., & Wong, M.-K. (2007). Synthesis and Resolution of the Atropisomeric 1,1'-Bi-2-naphthol. Journal of Chemical Education, 84(1), 117. Retrieved from [Link]

  • Wikipedia. (n.d.). Newman–Kwart rearrangement. Retrieved from [Link]

  • Nishikawa, T., et al. (2022). Photo Racemization and Polymerization of (R)-1,1′-Bi(2-naphthol). Molecules, 21(11), 1546. Retrieved from [Link]

Sources

Troubleshooting

optimization of reaction conditions for (R)-1,1'-binaphthyl-2,2'-disulfonamide

Welcome to the Technical Support Center for (R)-1,1'-Binaphthyl-2,2'-disulfonamide (BINSA) and its cyclic imide derivatives (chiral disulfonimides). As a Senior Application Scientist, I frequently consult on the deployme...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (R)-1,1'-Binaphthyl-2,2'-disulfonamide (BINSA) and its cyclic imide derivatives (chiral disulfonimides). As a Senior Application Scientist, I frequently consult on the deployment of these powerful Brønsted acid organocatalysts. Known for their exceptional acidity and highly tunable steric environments, BINSA derivatives are privileged scaffolds for asymmetric transformations, including Mukaiyama-Mannich reactions, Friedel-Crafts alkylations, and asymmetric iodinations[1][2].

This guide is designed for researchers and drug development professionals. It bypasses basic theory to focus on troubleshooting, the physical chemistry driving your optimization choices, and validated, self-correcting protocols.

Section 1: Mechanistic Causality & Optimization Workflow

To rationally optimize a reaction, you must first understand the transition state. Chiral disulfonimides operate via Asymmetric Counteranion-Directed Catalysis (ACDC) [1]. The catalyst protonates or silylates the electrophile (e.g., an imine), generating a highly organized, tight chiral ion pair. The steric bulk of the 3,3'-substituents on the binaphthyl backbone creates a constrained microenvironment that dictates the facial selectivity of the incoming nucleophile[2].

OptimizationWorkflow A Substrate Preparation B Solvent Screening (Toluene, DCM) A->B C Temperature Optimization (RT to -78°C) B->C D Catalyst Loading (0.1 - 5 mol%) C->D E Additive Screening (Molecular Sieves) D->E F Yield & ee% Analysis E->F

Fig 1. Stepwise optimization workflow for (R)-BINSA catalyzed asymmetric reactions.

Mechanism A Chiral Disulfonimide (Pre-catalyst) D Chiral Ion-Pair Intermediate (N-Silyl Imide / Iminium) A->D Activation B Imine Substrate B->D Protonation/Silylation C Silyl Ketene Acetal (Nucleophile) E C-C Bond Formation (Enantio-determining Step) C->E D->E Nucleophilic Attack F β-Amino Acid Ester (Product) E->F Product Release G Catalyst Regeneration E->G Turnover G->A

Fig 2. Mechanistic pathway of the asymmetric Mukaiyama-Mannich reaction.

Section 2: Troubleshooting Guides & FAQs

Q1: I am observing low enantiomeric excess (ee) in my Mukaiyama-Mannich reaction. How can I improve enantiocontrol? A1: Low ee is typically a symptom of either a loose ion pair or a competing uncatalyzed background reaction.

  • Solvent Polarity: Switch to a less polar solvent. Toluene or xylenes are vastly preferred over dichloromethane (DCM)[3]. Non-polar solvents enforce tighter ion-pairing between the chiral disulfonimide anion and the iminium cation, preventing solvent molecules from disrupting stereochemical communication.

  • Temperature: Lower the reaction temperature. Cryogenic conditions (-78 °C to -40 °C) reduce the kinetic energy of the system, heavily favoring the lower-energy diastereomeric transition state[3].

  • Catalyst Structure: Ensure you are using a catalyst with sufficient steric bulk at the 3,3'-positions. Groups like 4-methyl-3,5-dinitrophenyl or 3,5-bis(trifluoromethyl)phenyl are critical[2]. Unsubstituted BINSA often fails to provide adequate facial shielding.

Q2: My reaction kinetics are sluggish, and the overall yield is poor. What are the common culprits? A2: Sluggish kinetics in Brønsted acid catalysis usually point to catalyst deactivation or poisoning.

  • Moisture Contamination: Chiral disulfonimides are highly sensitive to moisture. Water competitively hydrogen-bonds with the catalyst, disrupting the activation of the substrate. Always incorporate activated 4Å molecular sieves into your reaction mixture.

  • Basic Impurities: Trace amines from substrate synthesis will neutralize the Brønsted acid. Ensure your imines or N-Boc-amino sulfones are rigorously purified (e.g., via recrystallization) prior to use[3].

  • In Situ Imine Generation: If preformed imines are unstable and degrading, consider generating them in situ from N-Boc-amino sulfones. The disulfonimide catalyst can promote this elimination step, streamlining the process and improving overall yield[3].

Q3: I am experiencing solubility issues with the BINSA catalyst in non-polar solvents. How can I resolve this? A3: Unmodified BINSA can exhibit poor solubility in solvents like toluene. To circumvent this, you can form a chiral Brønsted acid-base combined salt. By complexing (R)-BINSA with an achiral, bulky amine (such as 2,6-diarylpyridine), you generate a tailor-made pyridinium BINSate catalyst. This acid-base complexation greatly enhances solubility in non-polar media while maintaining the chiral microenvironment necessary for enantioselective Mannich-type reactions[4].

Section 3: Quantitative Data & Parameter Impact

The following table summarizes a typical optimization matrix for the asymmetric Mukaiyama-Mannich reaction of an N-aryl imine with a ketene silyl acetal using a 3,3'-disubstituted (R)-BINSA imide catalyst. Notice the causal relationship between solvent polarity, temperature, and the resulting enantioselectivity.

SolventTemperature (°C)Catalyst Loading (mol%)AdditiveYield (%)Enantiomeric Excess (ee %)
DCM255.0None8545
DCM-405.0None7268
Toluene255.0None8875
Toluene-405.0None9291
Toluene-401.04Å MS9696
Toluene-781.04Å MS9998

Table 1: Influence of reaction parameters on yield and enantioselectivity in (R)-BINSA imide catalyzed Mukaiyama-Mannich reactions. Data synthesized from benchmark optimization studies[2][3].

Section 4: Validated Experimental Protocol

Enantioselective Mukaiyama-Mannich Reaction via In Situ Imine Generation

Self-Validating System Note: Always run a parallel control reaction without the catalyst to quantify the background reaction rate. A high background rate will mathematically limit your maximum achievable ee. Furthermore, monitor the conversion via TLC before quenching; premature quenching is a common source of artificially low yields.

Materials:

  • (R)-3,3'-bis(4-methyl-3,5-dinitrophenyl)-1,1'-binaphthyl-2,2'-disulfonimide (1.0 mol%)

  • N-Boc-amino sulfone (1.0 equiv)

  • Silyl ketene acetal (1.5 equiv)

  • Anhydrous Toluene

  • Activated 4Å Molecular Sieves (50 mg/mmol)

Step-by-Step Procedure:

  • Preparation of the Catalytic Milieu: In an oven-dried Schlenk tube under a strict argon atmosphere, add the chiral disulfonimide catalyst (1.0 mol%) and activated 4Å molecular sieves.

  • Substrate Introduction: Add the N-Boc-amino sulfone (1.0 equiv) to the tube.

  • Solvent Addition & Equilibration: Inject anhydrous toluene to achieve a substrate concentration of 0.1 M. Stir the suspension at room temperature for 10 minutes to ensure complete dissolution of the catalyst and substrate, then cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Nucleophile Addition: Slowly add the silyl ketene acetal (1.5 equiv) dropwise down the side of the cooled flask to prevent localized warming and maintain the kinetic trap.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the consumption of the N-Boc-amino sulfone via TLC (typically 12-24 hours). The catalyst promotes the in situ formation of the N-Boc imine intermediate, followed by stereoselective nucleophilic attack[3].

  • Quenching & Workup: Quench the reaction at -78 °C by adding a saturated aqueous solution of NaHCO3. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify the crude product via flash column chromatography to isolate the highly enantioenriched β-amino acid ester.

Section 5: References[1] A powerful chiral counteranion motif for asymmetric catalysis - PubMed - NIH

URL: ] Innovative Molecular Design of Chiral 1,1′-Binaphthyl 2,2′-Disulfonic Acid (BINSA) - TCI Chemicals URL: 4] Pyridinium 1,1'-Binaphthyl-2,2'-disulfonates as Highly Effective Chiral Brønsted Acid-Base Combined Salt Catalysts for Enantioselective Mannich-Type Reaction - Organic Chemistry Portal URL: 2] A Disulfonimide Catalyst for Highly Enantioselective Mukaiyama–Mannich Reaction - Organic Letters - ACS Publications URL: 3] Disulfonimide-Catalyzed Asymmetric Synthesis of β3-Amino Esters Directly from N-Boc-Amino Sulfones - Organic Chemistry Portal URL:

Sources

Optimization

Technical Support Center: Purification of Crude (R)-1,1'-binaphthyl-2,2'-disulfonamide

Welcome to the technical support center for the purification of crude (R)-1,1'-binaphthyl-2,2'-disulfonamide (BINSO-SA). This guide is designed for researchers, scientists, and drug development professionals to provide i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of crude (R)-1,1'-binaphthyl-2,2'-disulfonamide (BINSO-SA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this important chiral compound. The axially chiral backbone of BINSO-SA and its derivatives makes them valuable in asymmetric synthesis, yet their purification to high enantiomeric and chemical purity can present challenges. This document offers practical, field-proven insights to overcome these hurdles.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude (R)-1,1'-binaphthyl-2,2'-disulfonamide?

A1: Common impurities can be broadly categorized as:

  • Starting Materials: Unreacted 1,1'-binaphthyl and residual sulfonating agents or their byproducts.

  • Positional Isomers: Isomers formed during the sulfonation of the binaphthyl backbone.

  • Polymeric Materials: Over-sulfonation or side reactions can lead to the formation of polymeric byproducts.[1]

  • The (S)-enantiomer: The opposite enantiomer, (S)-1,1'-binaphthyl-2,2'-disulfonamide, is the most challenging impurity to remove and requires chiral purification methods.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q2: My crude product is a dark, oily substance. Is this normal?

A2: It is not uncommon for crude BINSO-SA to be a dark-colored oil or a sticky solid. This is often due to the presence of residual acids from the sulfonation step and other colored impurities. A proper work-up, including neutralization and extraction, followed by purification, is necessary to obtain the desired pure, solid product.

Q3: What is the best initial purification step for crude BINSO-SA?

A3: For a crude product, an initial acid-base work-up is recommended. This involves dissolving the crude material in an appropriate organic solvent and washing with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. This is often followed by washing with brine and drying the organic layer. This initial cleanup can significantly improve the efficiency of subsequent purification steps.

Q4: Can I use recrystallization to purify my crude BINSO-SA?

A4: Recrystallization is an effective technique for improving the chemical purity of solid BINSO-SA.[1][2] The key is to find a suitable solvent or solvent system where the sulfonamide has high solubility at elevated temperatures and low solubility at room temperature or below.[2] However, standard recrystallization will not separate the (R) and (S) enantiomers.

Q5: How do I separate the (R) and (S) enantiomers of 1,1'-binaphthyl-2,2'-disulfonamide?

A5: Separation of enantiomers requires a chiral purification technique. The most common methods include:

  • Diastereomeric Salt Formation: Reacting the racemic sulfonamide with a chiral resolving agent (a chiral amine or acid) to form diastereomeric salts, which can then be separated by fractional crystallization. This is a classical and often scalable method.

  • Chiral Preparative High-Performance Liquid Chromatography (HPLC): This is a highly effective but often more expensive and less scalable method for obtaining enantiomerically pure compounds. It utilizes a chiral stationary phase (CSP) to separate the enantiomers.[3][4]

II. Troubleshooting Guides

This section provides a structured approach to common problems encountered during the purification of (R)-1,1'-binaphthyl-2,2'-disulfonamide.

Issue 1: Low Yield After Initial Work-up and Recrystallization
Possible Cause Suggested Solution
Product is too soluble in the recrystallization solvent. Screen for alternative solvents or solvent systems. A good solvent will dissolve the compound when hot but allow for significant crystal formation upon cooling.[2] Consider anti-solvent crystallization where a solvent in which the product is soluble is mixed with a solvent in which it is insoluble.[2]
Incomplete precipitation during recrystallization. Ensure the solution is sufficiently cooled and for an adequate amount of time. Gentle scratching of the inside of the flask with a glass rod can sometimes induce crystallization.[5]
Loss of product during aqueous washes. If the sulfonamide has some water solubility, minimize the volume of aqueous washes or use brine to reduce solubility in the aqueous phase.
Precipitation of the product during extraction. Ensure the organic solvent used for extraction is appropriate and used in sufficient volume to fully dissolve the product.
Issue 2: Persistent Impurities After Recrystallization
Possible Cause Suggested Solution
Co-crystallization of impurities. The impurity may have similar solubility properties to the desired product. Consider a different recrystallization solvent. If this fails, column chromatography is the recommended next step.
Impurity is an isomer. Positional isomers can be difficult to remove by recrystallization alone. Silica gel column chromatography is often effective for separating isomers with different polarities.[6]
Presence of the (S)-enantiomer. Recrystallization will not separate enantiomers. Chiral purification methods are necessary.
Issue 3: Poor Enantiomeric Excess (%ee) After Chiral Resolution
Possible Cause Suggested Solution
Incomplete formation of diastereomeric salts. Ensure stoichiometric amounts of the resolving agent are used. The reaction time and temperature may also need to be optimized.
Poor separation of diastereomers by fractional crystallization. The choice of solvent for fractional crystallization is crucial. Screen various solvents to find one that provides good discrimination in the solubility of the two diastereomeric salts. Multiple recrystallization steps may be necessary.
Sub-optimal chiral HPLC conditions. For chiral HPLC, the choice of the chiral stationary phase (CSP) and the mobile phase are critical.[4] Experiment with different CSPs (e.g., polysaccharide-based columns) and mobile phase compositions (e.g., hexane/isopropanol mixtures).

III. Experimental Protocols

Protocol 1: General Recrystallization of (R)-1,1'-binaphthyl-2,2'-disulfonamide

This protocol outlines a general procedure for the recrystallization of BINSO-SA to improve chemical purity. The choice of solvent is critical and must be determined experimentally.

  • Solvent Selection: In a small test tube, add a small amount of the crude solid. Add a few drops of the chosen solvent. If the solid dissolves immediately at room temperature, the solvent is not suitable. Heat the mixture; if the solid dissolves, it is a potential candidate. Cool the solution to see if crystals form.

  • Dissolution: In a flask, add the crude BINSO-SA and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated carbon can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[1]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation (Conceptual Workflow)

This is a conceptual workflow as the specific resolving agent and conditions need to be empirically determined.

  • Salt Formation: Dissolve the racemic 1,1'-binaphthyl-2,2'-disulfonamide in a suitable solvent. Add an equimolar amount of a chiral resolving agent (e.g., a chiral amine like (R)-(-)-1-phenylethylamine or a chiral base). Stir the solution, allowing the diastereomeric salts to form.

  • Fractional Crystallization: One of the diastereomeric salts should be less soluble in the chosen solvent and will precipitate out. This process may be aided by slow cooling or the addition of an anti-solvent.

  • Isolation of Diastereomer: Isolate the precipitated diastereomeric salt by filtration. The enantiomeric purity of this salt can be checked by liberating the sulfonamide (see step 5) and analyzing by chiral HPLC.

  • Recrystallization of Diastereomer (Optional): To improve the diastereomeric purity, the isolated salt can be recrystallized.

  • Liberation of the Enantiopure Sulfonamide: Suspend the diastereomerically pure salt in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to remove the chiral amine, or with a dilute base if a chiral acid was used as the resolving agent.

  • Final Purification: The organic layer containing the enantiopure sulfonamide is then washed with water and brine, dried, and the solvent is removed to yield the purified (R)-1,1'-binaphthyl-2,2'-disulfonamide.

IV. Visualizations

Purification_Workflow Crude Crude (R)-BINSO-SA Workup Aqueous Work-up (Base/Acid Washes) Crude->Workup Recrystallization Recrystallization Workup->Recrystallization Improves chemical purity Chiral_HPLC Chiral Preparative HPLC Workup->Chiral_HPLC For enantiomeric separation Diastereomeric_Salt Diastereomeric Salt Formation & Crystallization Workup->Diastereomeric_Salt For enantiomeric separation Column Silica Gel Chromatography Recrystallization->Column If impurities persist Pure_R_Enantiomer Pure (R)-BINSO-SA Recrystallization->Pure_R_Enantiomer If enantiomerically pure Column->Pure_R_Enantiomer If enantiomerically pure Chiral_HPLC->Pure_R_Enantiomer Diastereomeric_Salt->Pure_R_Enantiomer

Caption: General purification workflow for (R)-1,1'-binaphthyl-2,2'-disulfonamide.

Troubleshooting_Logic Start Crude Product Check_Purity Analyze Purity & %ee (TLC, HPLC, NMR) Start->Check_Purity Is_Chemically_Pure Chemically Pure? Check_Purity->Is_Chemically_Pure Is_Enantiopure Enantiomerically Pure? Is_Chemically_Pure->Is_Enantiopure Yes Recrystallize Recrystallization Is_Chemically_Pure->Recrystallize No Chiral_Resolution Chiral Resolution (HPLC or Salt Formation) Is_Enantiopure->Chiral_Resolution No Final_Product Final Product Is_Enantiopure->Final_Product Yes Recrystallize->Check_Purity Column_Chrom Column Chromatography Recrystallize->Column_Chrom Impurities remain Column_Chrom->Check_Purity Chiral_Resolution->Check_Purity

Caption: Decision-making flowchart for troubleshooting the purification process.

V. References

  • Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499. [Link]

  • Zhang, Y., Wu, D.-R., & Cui, Y.-M. (2019). Practical access to axially chiral sulfonamides and biaryl amino phenols via organocatalytic atroposelective N-alkylation. Nature Communications, 10(1), 3141. [Link]

  • Jadhav, S. B., Shingare, M. S., & Shirodkar, P. Y. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2- methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 71(5), 533–537. [Link]

  • Organic Syntheses Procedure. (s)-(−)- and (r)-(+)-1,1'-bi-2-naphthol. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (R)-1,1'-Binaphthyl-2,2'-Disulfonamide Catalytic Systems

Welcome to the Advanced Technical Support Center for (R)-1,1'-binaphthyl-2,2'-disulfonamide catalysis. This chiral scaffold is a privileged Brønsted acid and ligand backbone due to its highly acidic N-H protons and rigid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for (R)-1,1'-binaphthyl-2,2'-disulfonamide catalysis. This chiral scaffold is a privileged Brønsted acid and ligand backbone due to its highly acidic N-H protons and rigid axial chirality. However, the very features that make it a potent hydrogen-bond donor also predispose it to specific deactivation pathways.

As an Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we explore the thermodynamic and kinetic causalities behind catalyst failure and provide self-validating protocols to restore your reaction's efficiency.

Part 1: Diagnostic FAQs & Causality Analysis

Q1: Why does my reaction stall at 40-50% conversion despite the catalyst being fully soluble? Causality: This is the classic signature of product inhibition [1]. The (R)-BINAM-derived disulfonamide activates electrophiles via strong hydrogen bonding. If your reaction generates a product that is more basic than the starting materials (e.g., an amine in a Mannich reaction or a strongly coordinating alcohol), the product will outcompete the substrate for the catalyst's N-H protons. This traps the catalyst in a highly stable, off-cycle product-catalyst complex, effectively poisoning the catalytic cycle. Resolution: Introduce a competitive, non-nucleophilic hydrogen-bond acceptor to the solvent mixture, or incrementally raise the reaction temperature to kinetically favor product dissociation.

Q2: Why does increasing the catalyst loading from 2 mol% to 10 mol% actually decrease the enantiomeric excess (ee%)? Causality: Catalyst Aggregation (Dimerization) . Disulfonamides possess both strong H-bond donors (N-H) and acceptors (S=O). In non-polar solvents like toluene, increasing the catalyst concentration shifts the equilibrium toward the formation of inactive or poorly selective homodimers[2]. The monomeric species provides the highly selective chiral pocket; the dimer creates a distorted, sterically congested environment that lowers both rate and enantioselectivity. Resolution: Lower the catalyst loading or slightly increase the dielectric constant of your solvent (see Table 1).

Q3: I am using silyl ketene acetals for a Mukaiyama aldol reaction, but the disulfonamide catalyst completely dies. What is happening? Causality: Off-cycle Silylation . While disulfonimides (where a single nitrogen is shared between two sulfonyl groups) are designed to be silylated to form highly active silylium Lewis acid catalysts via Asymmetric Counteranion-Directed Catalysis (ACDC)[3], disulfonamides (which possess two separate N-H groups) behave differently. They can undergo irreversible bis-silylation, which destroys their Brønsted acidity and yields a catalytically dead species[2]. Resolution: Switch to a true disulfonimide catalyst for silyl-based enolate chemistry, or utilize non-silyl nucleophiles.

Part 2: Mechanistic Workflows & Visualizations

Troubleshooting Start Issue: Low Conversion or Poor ee% Solubility Is the catalyst fully dissolved? Start->Solubility Agg Aggregation / Dimerization (Off-cycle state) Solubility->Agg No / Turbid Kinetics Does the reaction rate plateau prematurely? Solubility->Kinetics Yes / Clear Sol1 Action: Increase solvent polarity or lower loading Agg->Sol1 Inhib Product Inhibition (Strong H-bonding) Kinetics->Inhib Yes Sol2 Action: Add H-bond scavenger or raise temp Inhib->Sol2

Figure 1: Diagnostic logic tree for primary deactivation modes in disulfonamide catalysis.

Mechanism Cat Monomeric Catalyst (Active) Sub Substrate-Catalyst Complex Cat->Sub + Substrate Dead Silylated Catalyst (Inactive) Cat->Dead + Silyl Reagents (Irreversible) Dimer Catalyst Dimer (Inactive) Cat->Dimer Self-Association (Non-polar media) Prod Product-Catalyst Complex Sub->Prod Reaction Prod->Cat Product Release (Rate Limiting)

Figure 2: Kinetic pathways showing active catalytic cycles vs. off-cycle deactivation states.

Part 3: Quantitative Benchmarking

The table below demonstrates the delicate balance required to maintain the active monomeric state of the catalyst without disrupting the essential substrate-catalyst hydrogen bonding network.

Table 1: Influence of Solvent and Loading on Catalyst Aggregation and Performance

SolventDielectric Constant (ε)Catalyst LoadingMonomer:Dimer RatioConversion (24h)Enantiomeric Excess (ee%)
Toluene2.3810 mol%30:7045%72%
Toluene2.382 mol%65:3568%85%
Dichloromethane8.935 mol%85:1588%92%
Tetrahydrofuran7.585 mol%98:295%89%

Data Interpretation: Highly non-polar solvents (Toluene) at high loadings force the catalyst into inactive dimers. Shifting to DCM provides the optimal balance of monomeric solubility and tight transition-state hydrogen bonding. THF completely disrupts dimers but weakly competes for H-bonding with the substrate, slightly depressing the ee%.

Part 4: Self-Validating Experimental Protocols

Protocol A: Kinetic Profiling to Diagnose Product Inhibition

Purpose: To definitively distinguish between irreversible catalyst degradation and reversible product inhibition[1].

  • Reaction Setup: Set up two identical parallel reactions (Vial A and Vial B) under your standard conditions with 5 mol% (R)-BINAM-disulfonamide.

  • Product Spiking: To Vial B, add 20 mol% of the purified racemic product at t=0 .

  • Kinetic Sampling: Withdraw 50 µL aliquots from both reactions at 10, 30, 60, and 120 minutes. Quench immediately by diluting in 0.5 mL cold hexane/isopropanol (80:20).

  • Analysis: Analyze conversion via HPLC or GC.

  • Self-Validation Check:

    • If Vial A stalls at 50% conversion and Vial B stalls at 30%, product inhibition is confirmed (the spiked product prematurely poisoned the catalyst).

    • If Vial A and B proceed at the exact same rate but both stall early, the catalyst is likely degrading due to ambient moisture or side-reactions, not product inhibition.

Protocol B: Catalyst Recovery and Reactivation

Purpose: To recover the expensive (R)-BINAM-disulfonamide and strip strongly bound basic impurities without destroying the chiral backbone[4].

  • Precipitation: Concentrate the crude reaction mixture to 1/10th of its original volume. Add 10 volumes of cold pentane dropwise while stirring vigorously to precipitate the catalyst.

  • Acid Wash (Crucial Step): Dissolve the precipitate in ethyl acetate. Wash the organic layer twice with 0.1 M HCl. Causality: This protonates and removes any basic product strongly H-bonded to the sulfonamide N-H groups.

  • Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Reactivation: Heat the recovered solid under high vacuum (0.1 mbar) at 60°C for 4 hours to remove trace water and break any residual dimers.

  • Self-Validation Check: Run a standard benchmark test reaction (e.g., a simple Friedel-Crafts alkylation). The recovered catalyst should exhibit ≥95% of its original activity and ee%. A drop in enantioselectivity indicates incomplete removal of the basic product during the acid wash[4].

References

  • [3] Mahlau M, List B. (2013). Chiral Disulfonimides for Asymmetric Counteranion-directed Catalysis (ACDC). Sigma-Aldrich / Merck KGaA.3

  • [4] Bañón-Caballero, A., Guillena, G., & Nájera, C. (2012). Cross-Linked-Polymer-Supported N-{2′-[(Arylsulfonyl)amino][1,1′-binaphthalen]-2-yl}prolinamide as Organocatalyst for the Direct Aldol Intermolecular Reaction under Solvent-Free Conditions. Helvetica Chimica Acta.4

  • [1] MDPI. (2017). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI Catalysts. 1

  • [2] List, B., et al. (2009). A Powerful Chiral Counteranion Motif for Asymmetric Catalysis. ResearchGate / Angewandte Chemie. 2

Sources

Optimization

recycling and recovery of (R)-1,1'-binaphthyl-2,2'-disulfonamide catalyst

Technical Support Center: Recycling and Recovery of (R)-1,1'-Binaphthyl-2,2'-disulfonamide Catalysts Welcome to the Technical Support Center for chiral Brønsted acid organocatalysis. (R)-1,1'-Binaphthyl-2,2'-disulfonamid...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recycling and Recovery of (R)-1,1'-Binaphthyl-2,2'-disulfonamide Catalysts

Welcome to the Technical Support Center for chiral Brønsted acid organocatalysis. (R)-1,1'-Binaphthyl-2,2'-disulfonamide (and its disulfonimide derivatives, collectively referred to as BINSA-derivatives) are highly acidic, privileged chiral motifs used in asymmetric transformations like Friedel-Crafts alkylations, cyanations, and Passerini reactions. Because these organocatalysts are structurally complex and expensive to synthesize, efficient recovery and recycling are critical for sustainable and cost-effective drug development.

This guide provides field-proven troubleshooting strategies, self-validating recovery protocols, and mechanistic insights to ensure your catalyst retains its high enantiomeric excess (ee) and yield across multiple synthetic cycles.

The Causality of Catalyst Recovery: Why These Methods Work

The recovery of BINSA-derived catalysts relies heavily on their unique physicochemical properties:

  • Strong Brønsted Acidity: The disulfonamide/disulfonimide core possesses a highly acidic proton. This allows for acid-base biphasic extraction . By treating the reaction mixture with a mild aqueous base, the catalyst is deprotonated into a highly water-soluble sodium or lithium salt, cleanly separating it from lipophilic organic products 1.

  • Immobilization Potential: For large-scale or flow chemistry applications, the BINSA core can be covalently anchored to silica gel or polystyrene supports via its 3,3'- or 6,6'-positions. This shifts the recovery paradigm from chemical extraction to physical filtration, eliminating emulsion risks and enabling up to 15 continuous cycles without structural degradation 2.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Homogeneous Catalyst Recovery via Acid-Base Extraction

Use this protocol for unsupported, soluble (R)-BINSA catalysts.

  • Quenching & Deprotonation: To the crude organic reaction mixture (typically in CH₂Cl₂ or toluene), add an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.

    • Causality: NaHCO₃ is strong enough to deprotonate the disulfonamide but mild enough to prevent the hydrolysis of sensitive reaction products (e.g., esters or cyanohydrins) 3.

  • Phase Separation: Transfer to a separatory funnel. Collect the organic layer (containing your product). Wash the aqueous layer twice with fresh CH₂Cl₂ to remove trace organics.

  • Reprotonation (Critical Step): Slowly add 1M HCl to the aqueous phase dropwise under stirring until the solution becomes distinctly acidic.

    • Validation System: Test the solution with pH paper. The pH must read between 1 and 2. If the pH is >2, the catalyst will remain partially as a sodium salt, which lacks the hydrogen-bonding capability required for stereocontrol in the next cycle.

  • Re-extraction: Extract the acidified aqueous phase with ethyl acetate (EtOAc) (3 × 20 mL). The reprotonated, neutral (R)-BINSA catalyst will partition into the organic phase.

  • Drying & Isolation: Dry the combined EtOAc layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Validation System: Obtain an ¹H-NMR of the recovered solid. The absence of product peaks and the presence of the sharp acidic N-H proton confirms successful recovery.

G Start Reaction Mixture (Products + BINSA) Base Add aq. NaHCO3 (Deprotonation) Start->Base Split1 Phase Separation Base->Split1 Org1 Organic Phase (Isolate Products) Split1->Org1 Bottom Layer (CH2Cl2) Aq1 Aqueous Phase (BINSA Sodium Salt) Split1->Aq1 Top Layer (Water) Acid Add 1M HCl (pH 1-2) (Reprotonation) Aq1->Acid Extract Extract with EtOAc Acid->Extract Recovered Pure (R)-BINSA Catalyst Ready for Reuse Extract->Recovered

Homogeneous (R)-BINSA recovery via acid-base biphasic extraction.

Protocol B: Heterogeneous Silica-Supported (R)-BINSA Recovery

Use this protocol for immobilized catalysts to maximize turnover number (TON).

  • Anti-Solvent Precipitation: Upon reaction completion, cool the mixture to -78 °C (or 0 °C depending on the solvent) and add 5 volumes of cold n-hexane.

    • Causality: The addition of a non-polar anti-solvent drastically reduces the solubility of the silica-anchored complex, ensuring complete precipitation and preventing catalyst leaching 2.

  • Filtration: Filter the suspension rapidly through a Büchner funnel under vacuum.

  • Sequential Washing:

    • Wash with cold H₂O (10 mL) to remove polar byproducts.

    • Wash with 0.1M HCl (5 mL) to fully restore the Brønsted acid function of the sulfonimide 4.

    • Wash with acetone (10 mL) to remove any residual organic substrates.

  • Drying: Dry the filter cake under high vacuum at 60 °C for 12 hours.

    • Validation System: Weigh the recovered solid. Recovery should consistently exceed 95% of the initial mass.

G Rxn Catalytic Reaction (Silica-BINSA) Precip Add Anti-solvent (n-Hexane at -78°C) Rxn->Precip Filter Filtration (Büchner Funnel) Precip->Filter Wash Wash Cake (H2O -> dil. HCl -> Acetone) Filter->Wash Dry Vacuum Drying (60°C, 12h) Wash->Dry Reuse Recycled Catalyst (Next Cycle) Dry->Reuse Reuse->Rxn Up to 15 Cycles

Heterogeneous silica-supported (R)-BINSA recycling pathway.

Troubleshooting Guides & FAQs

Q: My recovered homogeneous catalyst shows a significant drop in enantiomeric excess (ee) in the second run. Why? A: This is almost always caused by incomplete reprotonation during the recovery phase. If the aqueous layer is not acidified below pH 2, a fraction of the catalyst remains as a sodium disulfonamide salt. This salt lacks the critical acidic proton required to form the highly organized, hydrogen-bonded transition state with the substrate, effectively acting as a background racemic catalyst. Always verify the pH with indicator paper and ensure rigorous drying, as trace water can also disrupt hydrogen bonding 5.

Q: I am losing >30% of my catalyst mass during silica-supported filtration. How do I improve the yield? A: High mass loss indicates catalyst leaching, usually because the reaction solvent is too polar or the mixture wasn't cooled sufficiently before filtration. Ensure you are adding a minimum of 5 volumes of a non-polar anti-solvent (like n-hexane or heptane) and chilling the mixture to at least 0 °C (preferably -78 °C) to crash the supported catalyst out of solution entirely before applying vacuum filtration 2.

Q: Can I recover the catalyst using column chromatography instead of acid-base extraction? A: Yes, but with caveats. For highly lipophilic (R)-BINSA derivatives (e.g., those with bulky 3,3'-aryl substituents), flash chromatography can recover ~80-90% of the catalyst in high purity during standard product isolation 3. However, the parent, unsubstituted (R)-BINSA is highly polar and tends to streak severely on normal-phase silica, leading to poor recovery yields. For the parent compound, acid-base extraction is strictly recommended.

Quantitative Data Summaries

Table 1: Comparison of Recovery Methods for (R)-BINSA Catalysts

Recovery MethodAverage Recovery Yield (%)Enantioselectivity Retention (After 3 Cycles)ScalabilityTypical Applications
Acid-Base Extraction 85 - 95%Excellent (>98% of original ee)ModerateHomogeneous batch reactions, early-stage discovery
Flash Chromatography 75 - 85%Good (~95% of original ee)LowLipophilic 3,3'-disubstituted BINSA derivatives
Silica Immobilization 95 - 99%Excellent (>99% of original ee)HighFlow chemistry, large-scale industrial synthesis

Table 2: Recycling Performance of Silica-Supported (R)-BINSA in Passerini Reactions (Modeled from literature standards 4)

Cycle NumberCatalyst Recovery (%)Product Yield (%)Enantiomeric Excess (ee %)
Run 1 (Fresh) N/A87%94.8%
Run 2 100%85%95.0%
Run 3 100%87%93.2%
Run 4 98%88%94.1%
Run 5 95%85%93.5%

References

  • Zhao, X., Mochizuki, T., Hatano, M., & Ishihara, K. "Reusable Silica-Supported Ammonium BINSate Catalysts for Enantio- and Diastereoselective Friedel–Crafts-Type Double Aminoalkylation of N-Alkylpyrroles with Aldimines." Asian Journal of Organic Chemistry.
  • Antenucci, A., Marra, F., & Dughera, S. "Silica gel-immobilised chiral 1,2-benzenedisulfonimide: a Brønsted acid heterogeneous catalyst for enantioselective multicomponent Passerini reaction." RSC Advances.
  • Li, Y., et al. "Catalytic Enantioselective Cyanation: Recent Advances and Perspectives.
  • Hatano, M., & Ishihara, K. "Innovative Molecular Design of Chiral 1,1′-Binaphthyl 2,2′-Disulfonic Acid (BINSA)." TCI Chemicals.
  • Kinage, et al.

Sources

Troubleshooting

Technical Support Center: Navigating Steric Challenges in (R)-1,1'-Binaphthyl-2,2'-disulfonamide Catalysis

Welcome to the technical support center for (R)-1,1'-binaphthyl-2,2'-disulfonamide (BINSA) and its derivatives in asymmetric catalysis. This guide is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (R)-1,1'-binaphthyl-2,2'-disulfonamide (BINSA) and its derivatives in asymmetric catalysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to steric hindrance in their catalytic reactions. The inherent bulk of the C₂-symmetric binaphthyl backbone, while crucial for creating a chiral environment, can also present significant challenges when working with sterically demanding substrates. This resource provides in-depth, field-proven insights to help you navigate these complexities and achieve high yields and enantioselectivities in your transformations.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions regarding steric hindrance in BINSA-catalyzed reactions.

Q1: What is steric hindrance and how does it affect my reaction catalyzed by (R)-1,1'-binaphthyl-2,2'-disulfonamide?

A1: Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction. In the context of BINSA catalysis, the bulky binaphthyl scaffold of the catalyst can clash with large substituents on your substrate. This can lead to several issues:

  • Low or no conversion: The substrate may be too large to approach the catalytic active site effectively.[1]

  • Low enantioselectivity: Steric clashes can force the substrate to bind in a non-ideal orientation, leading to the formation of both enantiomers of the product.

  • Side reactions: If the desired reaction pathway is sterically hindered, alternative, less-hindered pathways may become more favorable.

Q2: My reaction with a bulky substrate is very slow. What are the first parameters I should consider adjusting?

A2: A slow reaction rate with a sterically demanding substrate is a classic indicator of a high activation energy barrier due to steric repulsion. The first parameters to investigate are:

  • Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. However, be aware that this can sometimes negatively impact enantioselectivity. A careful optimization study is recommended.

  • Catalyst Loading: A modest increase in catalyst loading can sometimes improve the reaction rate by increasing the concentration of the active catalytic species. However, excessive loading can lead to catalyst aggregation and decreased efficiency.

  • Solvent: The solvent plays a critical role in stabilizing the transition state. Screening a range of solvents with different polarities and coordinating abilities can have a profound impact on the reaction rate and selectivity.

Q3: Can I modify the (R)-1,1'-binaphthyl-2,2'-disulfonamide catalyst to better accommodate my bulky substrate?

A3: Absolutely. Modification of the BINSA framework, particularly at the 3,3'-positions of the binaphthyl rings, is a powerful strategy to tune the steric and electronic properties of the catalyst.[2][3] Introducing different substituents at these positions can expand or reshape the chiral pocket, allowing for better accommodation of large substrates.[4][5]

Troubleshooting Guide: Overcoming Steric Hindrance

This section provides a systematic approach to troubleshooting common issues encountered when using (R)-1,1'-binaphthyl-2,2'-disulfonamide catalysts with sterically hindered substrates.

Issue 1: Low or No Reaction Conversion

When faced with a stalled reaction, a logical workflow can help identify and resolve the underlying issue.

graph TD { A[Start: Low/No Conversion] --> B{Verify Reagent Purity and Integrity}; B --> C{Check Reaction Conditions}; C --> D{Optimize Reaction Parameters}; D --> E{Modify Catalyst Structure}; B --> F[Catalyst/Reagent Degradation]; C --> G[Sub-optimal Temperature/Time]; D --> H[Sub-optimal Solvent/Concentration]; E --> I[Successful Conversion]; F --> J[Action: Use fresh, pure reagents]; G --> K[Action: Systematically vary temperature and time]; H --> L[Action: Screen solvents and adjust concentration]; E --> M[Action: Synthesize 3,3'-disubstituted BINSA derivative]; J --> B; K --> C; L --> D; M --> E; } Caption: Troubleshooting workflow for low reaction conversion.

Potential Causes and Solutions:

  • Cause: The substrate is too bulky to access the catalytic site.

    • Solution 1: Optimize Reaction Temperature. A systematic increase in temperature can provide the necessary activation energy. Monitor enantioselectivity at each temperature point to find the optimal balance.

    • Solution 2: Solvent Screening. The choice of solvent can influence the conformation of the catalyst and the transition state. A screen of aprotic solvents with varying polarities (e.g., toluene, dichloromethane, THF, dioxane) is recommended. In some cases, solvent-free conditions have been shown to improve reaction rates and selectivities.

    • Solution 3: Catalyst Modification. If optimization of reaction conditions fails, consider synthesizing a modified BINSA catalyst. Introducing smaller or electronically different substituents at the 3,3'-positions can alter the shape of the chiral pocket.[2]

  • Cause: Catalyst deactivation or inhibition.

    • Solution: Ensure all reagents and solvents are of high purity and anhydrous. Impurities can act as catalyst poisons. Degas solvents to remove oxygen, which can degrade some catalysts.

Issue 2: Low Enantioselectivity (% ee)

Low enantioselectivity with a sterically hindered substrate often indicates a poorly organized transition state.

graph TD { A[Start: Low Enantioselectivity] --> B{Analyze Transition State Energetics}; B --> C{Is the desired transition state sterically disfavored?}; C -- Yes --> D{Modify Catalyst Structure}; C -- No --> E{Optimize Reaction Conditions}; D --> F[Introduce substituents at 3,3'-positions]; E --> G[Lower Temperature]; E --> H[Screen Solvents]; F --> I[Improved Enantioselectivity]; G --> I; H --> I; } Caption: Decision tree for improving enantioselectivity.

Potential Causes and Solutions:

  • Cause: Steric clashes in the transition state leading to the major enantiomer.

    • Solution 1: Lower the Reaction Temperature. Lowering the temperature can amplify the small energy difference between the two diastereomeric transition states, often leading to higher enantioselectivity.

    • Solution 2: Modify the Catalyst at the 3,3'-Positions. This is a key strategy for improving enantioselectivity with bulky substrates. The choice of substituent is crucial:

      • Bulky, non-coordinating groups can create a more defined and restrictive chiral pocket, forcing the substrate into a specific orientation.[4][5]

      • Electronically-tuned groups can influence the electronic properties of the catalyst, which can also impact selectivity.

    • Solution 3: Solvent Effects. The solvent can influence the conformation of the catalyst-substrate complex. A systematic solvent screen is highly recommended.

  • Cause: Competing, non-selective background reaction.

    • Solution: Ensure the catalyst loading is sufficient to outcompete any uncatalyzed reaction. However, be mindful that high catalyst concentrations can sometimes lead to the formation of less selective aggregates.

Data-Driven Catalyst Selection: The Role of 3,3'-Substituents

The modification of the BINSA framework at the 3,3'-positions is a powerful tool for overcoming steric hindrance. The following table summarizes the general effects of different substituent types on reaction outcomes with bulky substrates.

3,3'-Substituent TypeExpected Impact on Catalysis with Bulky SubstratesRationale
Small Alkyl Groups (e.g., Methyl) May not provide sufficient steric bulk to effectively shield one face of the substrate, potentially leading to low enantioselectivity.The chiral pocket is not well-defined, allowing for multiple binding modes of the bulky substrate.
Bulky Aromatic Groups (e.g., Phenyl, Naphthyl) Can create a more rigid and well-defined chiral pocket, leading to improved enantioselectivity.[2]The extended aromatic systems can engage in beneficial π-π stacking interactions with the substrate in the transition state.
Very Bulky Groups (e.g., tert-Butyl, Adamantyl) May completely block the approach of the substrate, leading to low or no conversion.[4]The steric bulk is too great, preventing the formation of the catalyst-substrate complex.
Electron-Withdrawing Groups Can increase the Brønsted acidity of the catalyst, potentially leading to higher reactivity.A more acidic catalyst can protonate the substrate more effectively, lowering the activation energy of the reaction.
Electron-Donating Groups Can decrease the Brønsted acidity, potentially leading to lower reactivity but sometimes higher selectivity.A less acidic catalyst may form a tighter ion pair with the protonated substrate, leading to a more ordered transition state.

Experimental Protocols

Protocol 1: General Procedure for a (R)-BINSA-Catalyzed Reaction with a Sterically Hindered Substrate
  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the (R)-1,1'-binaphthyl-2,2'-disulfonamide catalyst (1-10 mol%) in the chosen anhydrous solvent.

  • Reaction Setup: To the catalyst solution, add the substrate (1.0 equivalent). If the other reactant is a solid, add it at this stage. If it is a liquid, it can be added via syringe.

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath.

  • Reaction Initiation: Add the second reactant to the cooled mixture.

  • Monitoring: Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate or ammonium chloride).

  • Extraction and Purification: Extract the product with an appropriate organic solvent. Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Analysis: Determine the yield of the purified product and its enantiomeric excess using chiral HPLC or GC.

Protocol 2: Synthesis of a 3,3'-Disubstituted (R)-BINSA Derivative

The synthesis of 3,3'-disubstituted BINSA derivatives typically starts from the corresponding 3,3'-disubstituted (R)-BINOL. A general two-step procedure is outlined below.

Step 1: Synthesis of 3,3'-Disubstituted (R)-BINOL

This can be achieved through various methods, including ortho-lithiation followed by reaction with an electrophile, or through transition metal-catalyzed C-H activation.[6]

Step 2: Conversion to the Disulfonamide

A common route involves the conversion of the hydroxyl groups to sulfonates, followed by amination.

  • Sulfonylation: In a flame-dried flask under an inert atmosphere, dissolve the 3,3'-disubstituted (R)-BINOL in an anhydrous solvent (e.g., dichloromethane). Add a base (e.g., pyridine or triethylamine) and cool the mixture to 0 °C. Add the sulfonylating agent (e.g., sulfamoyl chloride) dropwise and stir the reaction until completion.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain the desired 3,3'-disubstituted (R)-1,1'-binaphthyl-2,2'-disulfonamide.

References

  • Goodman, J. M., & Reid, J. P. (2016). Computational Insights into the Role of the 3,3′ Substituents on the Selectivity of BINOL-Derived Phosphoric Acid Catalysts. Journal of the American Chemical Society. [Link]

  • Feng, X., et al. (2005). 6,6′-substituted binaphthols and their application in the asymmetric hydrophosphonylation of aldehydes—an obvious effect of substituents of BINOL on the enantioselectivity. RSC Publishing. [Link]

  • Goodman, J. M., & Reid, J. P. (2017). Selecting Chiral BINOL-Derived Phosphoric Acid Catalysts: General Model To Identify Steric Features Essential for Enantioselectivity. PubMed. [Link]

  • Goodman, J. M., & Reid, J. P. (2017). Effect of 3,3' groups on the enantioselectivity of the Friedel-Crafts reaction. ResearchGate. [Link]

  • Akiyama, T., et al. (2012). BINOL-derived bifunctional sulfide catalysts for asymmetric synthesis of 3,3-disubstituted phthalides via bromolactonization. Organic & Biomolecular Chemistry. [Link]

  • Various Authors. (2015). BINOLs modified at the 3,3′-positions: chemists' preferred choice in asymmetric catalysis. Arkivoc. [Link]

  • Lemaire, M., et al. (2005). 3,3'-Disubstituted BINAP Ligands: Synthesis, Resolution, and Applications in Asymmetric Hydrogenation. Organic Letters. [Link]

  • Various Authors. (2025). CO2-expanded bio-based liquids as novel solvents for enantioselective biocatalysis. ResearchGate. [Link]

  • Various Authors. (2023). Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. MDPI. [Link]

  • Various Authors. (2025). Attractive Noncovalent Interactions versus Steric Confinement in Asymmetric Supramolecular Catalysis. eScholarship. [Link]

  • Various Authors. (2020). Unveiling the Delicate Balance of Steric and Dispersion Interactions in Organocatalysis Using High-Level Computational Methods. ResearchGate. [Link]

  • Hecht, S., et al. (2022). How Robust Is the Reversible Steric Shielding Strategy for Photoswitchable Organocatalysts?. The Journal of Organic Chemistry. [Link]

  • Various Authors. (n.d.). Synthesis of 3,3 '-Diaryl-Substituted 2,2 '-Diamino-1,1 '-binaphthyl and Its Derivatives. Synopsis. [Link]

  • Hecht, S., et al. (2022). How Robust Is the Reversible Steric Shielding Strategy for Photoswitchable Organocatalysts?. PMC. [Link]

  • Various Authors. (2025). Recent advances in organocatalytic atroposelective reactions. Beilstein Journals. [Link]

  • Moliterno, M. (2016). New Organocatalytic Strategies in Asymmetric Synthesis. CORE. [Link]

  • Various Authors. (n.d.). Asymmetric Catalysis: An Enabling Science. ResearchGate. [Link]

  • Various Authors. (n.d.). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. RSC Publishing. [Link]

  • Pu, L. (2014). Regioselective Substitution of BINOL. PMC. [Link]

  • Ishihara, K., & Hatano, M. (2014). Chiral 1,1′-Binaphthyl-2,2′-Disulfonic Acid (BINSA) and Its Derivatives for Asymmetric Catalysis. ResearchGate. [Link]

  • Various Authors. (2022). A Chiral Iron Disulfonate Catalyst for the Enantioselective Synthesis of 2-Amino-2′-hydroxy-1,1′-binaphthyls (NOBINs). ACS Publications. [Link]

  • Harris, M. E., et al. (2013). Experimental and computational analysis of the transition state for ribonuclease A-catalyzed RNA 2′-O-transphosphorylation. PMC. [Link]

  • Goodman, J. M., et al. (2023). High-throughput computational workflow for ligand discovery in catalysis with the CSD. RSC Publishing. [Link]

  • Various Authors. (2018). Computational Studies of Catalysis Bioinorganic, Inorganic, and Organometallic Chemistry. Scholars Junction - Mississippi State University. [Link]

  • Various Authors. (n.d.). Computational analysis of key transition states. ResearchGate. [Link]

  • Various Authors. (n.d.). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry. [Link]

  • Various Authors. (2026). Steric Hindrance Effect in High-Temperature Reactions. ResearchGate. [Link]

  • Various Authors. (n.d.). Temperature optimization model to inhibit zero-order kinetic reactions. Digitale Landesbibliothek Berlin. [Link]

  • Various Authors. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. BORIS Portal. [Link]

  • Various Authors. (2017). Bulky Polar Additives That Greatly Reduce the Viscosity of Concentrated Solutions of Therapeutic Monoclonal Antibodies. PubMed. [Link]

  • Various Authors. (n.d.). Steric Effects on the Thermal Processes of Hemithioindigo Based Molecular Motor Rotation. Angewandte Chemie International Edition. [Link]

  • Various Authors. (2022). Enhancement of Binding Kinetics on Affinity Substrates Using Asymmetric Electroosmotic Flow on a Sinusoidal Bipolar Electrode. MDPI. [Link]

  • Andersson, G. G., et al. (2022). Modification of the Surface Composition of PTB7-Th: ITIC Blend Using an Additive. PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

(R)-1,1'-binaphthyl-2,2'-disulfonamide vs BINOL in asymmetric catalysis

An in-depth technical comparison of (R)-1,1'-binaphthyl-2,2'-disulfonamide (and its disulfonimide derivatives) against the classic (R)-BINOL scaffold reveals a fascinating evolution in asymmetric catalysis. While BINOL h...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of (R)-1,1'-binaphthyl-2,2'-disulfonamide (and its disulfonimide derivatives) against the classic (R)-BINOL scaffold reveals a fascinating evolution in asymmetric catalysis. While BINOL has served as the foundational chiral backbone for decades, the demand for extreme Brønsted acidity and highly reactive Lewis acid precursors has driven the development of BINSA (1,1'-binaphthyl-2,2'-disulfonic acid) derivatives.

This guide provides a comprehensive evaluation of these two privileged scaffolds, focusing on their mechanistic causality, quantitative performance, and practical laboratory deployment.

Mechanistic Causality: Acidity and Steric Topography

The fundamental divergence between BINOL and binaphthyl-disulfonamides lies in their electronic properties and three-dimensional geometries.

BINOL (1,1'-bi-2-naphthol): BINOL is a relatively weak Brønsted acid (pKa ~9.5 in water). To function effectively in asymmetric catalysis, it must either be coordinated with transition metals (e.g., Ti, Al, Zr) to form chiral Lewis acids, or be chemically modified into stronger acids, such as phosphoric acids (pKa ~1-2). Furthermore, BINOL's relatively flat topography often necessitates the installation of massive, sterically demanding substituents at the 3,3'-positions to create an effective chiral pocket [1].

(R)-1,1'-Binaphthyl-2,2'-Disulfonamide & Disulfonimides: Derived from BINSA, these catalysts are designed to be organic superacids. Disulfonimides possess a pKa < 0, making them significantly more acidic than BINOL-derived phosphoric acids. This extreme acidity allows them to activate highly unreactive substrates, such as simple aliphatic imines and unactivated cinnamates [2]. Crucially, the tetrahedral geometry of the sulfur atoms and the projecting oxygen atoms of the SO₂ groups create a deep, naturally restrictive chiral pocket. While 3,3'-substituents (like 4-methyl-3,5-dinitrophenyl groups) are still utilized for peak precision in challenging reactions, the intrinsic geometry of the disulfonamide core provides superior baseline stereocontrol compared to unmodified BINOL [3].

G BINOL BINOL Scaffold (Weak Acid, pKa ~9.5) Metal Requires Metal Coordination (Ti, Al, Zn) or Phosphorylation BINOL->Metal Subst Heavy Reliance on Bulky 3,3'-Substituents BINOL->Subst BINSA Disulfonamide/Imide (Strong Acid, pKa < 0) Organo Direct Organocatalysis (Brønsted or Silylium Lewis Acid) BINSA->Organo Pocket Deep Chiral Pocket via Tetrahedral SO2 Geometry BINSA->Pocket

Fig 1: Logical divergence in catalytic utility based on structural and electronic properties.

The Silylium Ion Pair Mechanism

One of the most powerful applications of chiral disulfonimides is in silicon-mediated reactions (e.g., Mukaiyama aldol and Mukaiyama-Mannich reactions). Unlike BINOL-metal complexes that act as static Lewis acids, disulfonimides act as pre-catalysts.

Upon introduction of a silyl nucleophile (like a silyl ketene acetal), the highly acidic disulfonimide protonates the nucleophile, generating a transient, highly reactive chiral silylium-disulfonimide ion pair . This silylium species acts as an exceptionally potent Lewis acid, activating the electrophile (imine or aldehyde) within the tight, chiral environment of the disulfonimide counter-anion[2].

G Precat Chiral Disulfonimide (Pre-catalyst) Active Chiral Silylium Ion Pair (Active Lewis Acid) Precat->Active + Silyl Transfer Silyl Silyl Ketene Acetal (Nucleophile) Silyl->Active TS Highly Ordered Transition State Active->TS + Imine Activation Imine Imine Substrate Imine->TS Product Enantioenriched β-Amino Ester TS->Product Desilylation Product->Precat Catalyst Regeneration

Fig 2: Catalytic cycle of disulfonimide-catalyzed asymmetric Mukaiyama-Mannich reaction.

Quantitative Performance Comparison

To objectively compare these scaffolds, we analyze their performance in the Asymmetric Mukaiyama-Mannich Reaction , a benchmark for synthesizing chiral β-amino acids. Historically, BINOL-derived phosphoric acids required specific substrate protecting groups (like 2-hydroxyphenyl) to achieve high enantioselectivity via dual hydrogen bonding. Chiral disulfonimides bypass this limitation entirely [3].

Catalyst SystemScaffold TypeSubstrate Scope LimitationsYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (syn:anti)
BINOL-Zr Complex Metal Lewis AcidRequires coordinating groups80 - 88%85 - 90%80:20
BINOL-Phosphoric Acid Brønsted AcidRequires 2-hydroxyphenyl imines85 - 92%90 - 94%85:15
(R)-3,3'-Dinitroaryl-Disulfonimide Brønsted/SilyliumBroad (tolerates simple imines)95 - 99% 96 - 98% 97:3

Data synthesized from comparative organocatalytic benchmarks [2, 3].

Experimental Protocol: Disulfonimide-Catalyzed Mukaiyama-Mannich Reaction

The following protocol details a self-validating workflow for utilizing a chiral binaphthyl disulfonimide catalyst. The extreme moisture sensitivity of the silylium intermediate requires rigorous anhydrous techniques.

Materials Required:
  • (R)-3,3'-bis(4-methyl-3,5-dinitrophenyl)-1,1'-binaphthyl-2,2'-disulfonimide (5 mol%)

  • N-Boc-protected aromatic aldimine (1.0 equiv, 0.2 mmol)

  • Silyl ketene acetal (1.2 equiv, 0.24 mmol)

  • Anhydrous Dichloromethane (DCM) (2.0 mL)

Step-by-Step Methodology:
  • System Preparation (Self-Validation Step): Flame-dry a Schlenk tube under vacuum and backfill with ultra-pure Argon three times. Causality: Any residual moisture will prematurely hydrolyze the silyl ketene acetal, quenching the active silylium catalyst.

  • Catalyst & Substrate Loading: Add the chiral disulfonimide catalyst (5 mol%) and the N-Boc imine (0.2 mmol) to the Schlenk tube. Dissolve in 2.0 mL of anhydrous DCM.

  • Thermal Equilibration: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium. Causality: Lower temperatures maximize the rigidity of the ion-pair transition state, directly enhancing the ee%.

  • Nucleophile Addition: Add the silyl ketene acetal (0.24 mmol) dropwise via a gas-tight syringe over 2 minutes.

  • Reaction Monitoring: Stir the mixture at -78 °C for 12–24 hours. Monitor the reaction via TLC (Hexanes:EtOAc, 4:1). The disappearance of the UV-active imine spot validates reaction progression.

  • Quenching: Quench the reaction strictly at -78 °C by adding 1.0 mL of saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature. Causality: Cold quenching prevents racemic background reactions that can occur if the highly reactive intermediates warm up before neutralization.

  • Extraction & Purification: Extract the aqueous layer with DCM (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

  • Analytical Validation: Determine the enantiomeric excess (ee) using chiral stationary phase HPLC (e.g., Daicel Chiralpak AD-H column) against a racemic standard.

G Prep 1. Dry Ar Setup Catalyst + Imine Cool 2. Cool to -78 °C (Thermal Eq.) Prep->Cool Add 3. Silyl Ketene Acetal Addition Cool->Add React 4. Stir 12-24h (TLC Monitor) Add->React Quench 5. Cold Quench (aq. NaHCO3) React->Quench Purify 6. Column Chrom. & Chiral HPLC Quench->Purify

Fig 3: Sequential experimental workflow for disulfonimide-catalyzed reactions.

Conclusion

While (R)-BINOL remains an indispensable precursor and ligand in the synthetic chemist's toolkit, its evolution into (R)-1,1'-binaphthyl-2,2'-disulfonamide (and subsequent disulfonimides) represents a leap forward in organocatalysis. By trading the weak acidity of naphthols for the super-acidity of disulfonimides, researchers can access highly reactive silylium ion pairs capable of executing transformations—such as the unconstrained Mukaiyama-Mannich reaction—with unprecedented yields and enantioselectivities.

References

  • Development and Applications of Disulfonimides in Enantioselective Organocatalysis Chemical Reviews - ACS Publications URL:[Link]

  • A Disulfonimide Catalyst for Highly Enantioselective Mukaiyama–Mannich Reaction Organic Letters - ACS Publications URL:[Link]

Comparative

Advanced Comparison Guide: (R)-1,1'-Binaphthyl-2,2'-disulfonamide vs. Alternative Chiral Sulfonamide Ligands

As a Senior Application Scientist, selecting the appropriate chiral ligand is arguably the most critical decision in designing an asymmetric catalytic workflow. Chiral sulfonamides represent a privileged class of ligands...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate chiral ligand is arguably the most critical decision in designing an asymmetric catalytic workflow. Chiral sulfonamides represent a privileged class of ligands and organocatalysts. The strong electron-withdrawing nature of the sulfonyl group significantly enhances the acidity of the N–H proton, providing robust metal-coordination properties and enabling powerful hydrogen-bonding networks.

Among these, (R)-1,1'-binaphthyl-2,2'-disulfonamide (often referred to as a BINAM-derived disulfonamide) stands out due to its rigid, C2-symmetric binaphthyl backbone. This guide provides an objective, data-driven comparison between (R)-1,1'-binaphthyl-2,2'-disulfonamide and other prominent chiral sulfonamides. We will dissect their mechanistic causality, benchmark their performance, and provide a self-validating experimental protocol to ensure reproducible stereocontrol in your laboratory.

Mechanistic Causality & Structural Divergence

The efficacy of a chiral ligand is fundamentally dictated by its ability to create a well-defined, rigid chiral pocket that discriminates between enantiotopic faces of a substrate.

  • (R)-1,1'-Binaphthyl-2,2'-disulfonamide : This ligand relies on axial chirality . The restricted rotation around the C1–C1' bond creates a deep, rigid, C2-symmetric cleft. When coordinated to Lewis acidic metals (e.g., Ti(IV), Al(III)) or acting as a pure Brønsted acid, the bulky naphthyl rings effectively block one trajectory of the incoming substrate. The disulfonamide protons are highly acidic, facilitating the strong hydrogen-bonding networks essential for low-loading asymmetric organocatalysis 1.

  • TsDPEN (N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine) : Relies on central chirality . It is the gold standard for Ru-catalyzed asymmetric transfer hydrogenation (ATH). The mono-sulfonamide provides a crucial N–H proton that participates in a concerted outer-sphere mechanism (the "NH effect"), transferring a proton and hydride simultaneously to the ketone.

  • Kishi-Type Sulfonamides : Utilized heavily in Cr-catalyzed Nozaki-Hiyama-Kishi (NHK) allylation and modern electrocatalytic NHK (e-NHK) reactions. These ligands often feature an amino-alcohol or diamine backbone with a bulky sulfonamide group (e.g., derived from (+)-menthol) that kinetically slows the reduction of the catalyst at the electrode while providing high asymmetric induction 2.

  • Cyclohexane-1,2-diamine-derived Disulfonamides : Synthesized via the desymmetrization of aziridines or direct functionalization, these C2-symmetric ligands are highly effective in Zn-mediated cyclopropanations and dialkylzinc additions to aldehydes 3.

G Root Chiral Sulfonamide Ligands BINAM (R)-BINAM Disulfonamides (Axial Chirality) Root->BINAM TsDPEN TsDPEN Derivatives (Central Chirality) Root->TsDPEN Kishi Kishi-Type Sulfonamides (Steric Bulk Tuning) Root->Kishi Cyclo Cyclohexane Disulfonamides (C2-Symmetric) Root->Cyclo BINAM_Mech Lewis/Brønsted Acid Catalysis (e.g., Mukaiyama Aldol) BINAM->BINAM_Mech TsDPEN_Mech Ru-Catalyzed ATH (Outer-Sphere Mechanism) TsDPEN->TsDPEN_Mech Kishi_Mech Cr-Catalyzed NHK / e-NHK (Decarboxylative Coupling) Kishi->Kishi_Mech Cyclo_Mech Zn-Mediated Additions (Cyclopropanation) Cyclo->Cyclo_Mech

Figure 1: Mechanistic classification and primary applications of chiral sulfonamide ligands.

Quantitative Performance Comparison

To objectively evaluate these ligands, we must benchmark their performance across their primary applications. The table below synthesizes quantitative metrics to guide your selection process.

Ligand ClassPrimary ApplicationTypical Catalyst LoadingEnantiomeric Excess (ee)Key AdvantageLimitation
(R)-BINAM-Disulfonamide Mukaiyama Aldol, Diels-Alder1 - 5 mol%90 - 99%Extreme rigidity; highly tunable acidity via N-sulfonyl groups.Synthesis of specific fluorinated derivatives can be multi-step.
TsDPEN Asymmetric Transfer Hydrogenation0.1 - 1 mol%95 - 99%Unmatched efficiency for ketone reduction; operates in mild conditions.Limited strictly to hydrogenation/reduction manifolds.
Kishi-Type Sulfonamides NHK / Electro-NHK Coupling10 - 20 mol%85 - 95%Tolerates complex, highly functionalized late-stage intermediates.Requires stoichiometric metals or complex electro-setups.
Cyclohexane Disulfonamides Dialkylzinc Additions5 - 10 mol%80 - 95%Easily synthesized from inexpensive trans-1,2-diaminocyclohexane.Conformational flexibility can lower ee in sterically demanding substrates.

Experimental Methodology: Self-Validating Protocol

To demonstrate the practical application of (R)-1,1'-binaphthyl-2,2'-disulfonamide, we detail a self-validating protocol for a Titanium-catalyzed asymmetric Mukaiyama aldol addition.

Scientific Causality : This protocol relies on the in situ generation of a chiral titanocene-disulfonamide complex. The use of rigorous anhydrous conditions is not merely standard practice; it is a strict mechanistic requirement. Any competitive hydrolysis of the Ti–N bonds by trace moisture will destroy the chiral pocket, releasing free Lewis acidic titanium that catalyzes a rapid, racemic background reaction.

Step-by-Step Workflow
  • Catalyst Assembly (Chiral Pocket Formation) :

    • In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with (R)-1,1'-binaphthyl-2,2'-disulfonamide (0.05 equiv, 5 mol%) and anhydrous toluene (0.1 M).

    • Causality: Toluene is chosen over coordinating solvents (like THF) to ensure the substrate can outcompete the solvent for Lewis acid coordination during the catalytic cycle.

    • Add Ti(OiPr)₄ (0.05 equiv). Stir at 60 °C for 1 hour to facilitate ligand exchange.

  • Vacuum Shift :

    • Apply high vacuum for 30 minutes to remove the liberated isopropanol.

    • Causality: Removing the isopropanol drives the thermodynamic equilibrium entirely toward the active, closed chiral Ti-complex.

  • Cryogenic Cooling :

    • Redissolve the catalyst in toluene and cool the complex to -78 °C using a dry ice/acetone bath.

    • Causality: Cryogenic temperatures maximize the free energy difference ( ΔΔG‡ ) between the competing diastereomeric transition states, directly maximizing the enantiomeric excess.

  • Substrate Introduction :

    • Add the aldehyde (1.0 equiv) dropwise, followed by the slow addition of the silyl enol ether (1.2 equiv) over 15 minutes.

    • Causality: Slow addition prevents localized exotherms that could temporarily disrupt the delicate hydrogen-bonding network stabilizing the transition state.

  • Self-Validation & Quench :

    • Monitor the reaction via TLC. A self-validating system will show >95% conversion within 4 hours without the appearance of side-products.

    • Quench with saturated aqueous NaHCO₃ directly at -78 °C before warming to room temperature. This immediately traps the active catalyst and prevents post-reaction racemization during workup.

G Step1 1. Catalyst Assembly Ti(OiPr)4 + (R)-BINSA (Toluene, 60°C) Step2 2. Vacuum Shift Remove iPrOH to Drive Equilibrium Step1->Step2 Step3 3. Cryogenic Cooling Cool to -78°C (Maximize ΔΔG‡) Step2->Step3 Step4 4. Substrate Addition Aldehyde + Silyl Enolate (Slow Dropwise) Step3->Step4 Step5 5. Quench & Isolate NaHCO3 at -78°C (Prevent Racemization) Step4->Step5

Figure 2: Experimental workflow for (R)-BINAM-disulfonamide catalyzed asymmetric addition.

Conclusion

While TsDPEN and Kishi-type ligands dominate their respective niches of transfer hydrogenation and cross-coupling, (R)-1,1'-binaphthyl-2,2'-disulfonamide remains an elite choice for Lewis and Brønsted acid catalysis. Its rigid axial chirality and highly tunable electronic profile allow researchers to achieve exceptional stereocontrol in complex carbon-carbon bond-forming reactions.

References

  • Low-Loading Asymmetric Organocatalysis.
  • Electrocatalytic Asymmetric Nozaki–Hiyama–Kishi Decarboxylative Coupling: Scope, Applications, and Mechanism. Journal of the American Chemical Society.
  • Aminolysis of N-tosylaziridines: an approach to asymmetric synthesis of symmetric and unsymmetric chiral sulfonamide ligands. Semantic Scholar.

Sources

Validation

comparative study of binaphthyl-based chiral catalysts

Comparative Study of Binaphthyl-Based Chiral Catalysts: BINAP, BINOL, and NOBIN Axial chirality (atropisomerism)—arising from the restricted rotation around the C1-C1' bond of the binaphthyl backbone—has provided organic...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of Binaphthyl-Based Chiral Catalysts: BINAP, BINOL, and NOBIN

Axial chirality (atropisomerism)—arising from the restricted rotation around the C1-C1' bond of the binaphthyl backbone—has provided organic chemists with some of the most privileged chiral scaffolds in asymmetric catalysis[1]. By modifying the heteroatom donors at the 2,2' positions, researchers have developed a triad of foundational ligands: BINAP (diphosphine), BINOL (diol), and NOBIN (amino alcohol).

This guide provides an objective, data-driven comparison of these catalysts. It details their divergent mechanistic applications, performance metrics, and validated experimental protocols to assist drug development professionals and synthetic chemists in selecting the optimal catalytic system.

Structural and Mechanistic Divergence

The utility of a binaphthyl catalyst is dictated by its coordinating atoms, which define the metal center it can stabilize and the resulting catalytic cycle.

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): A soft, bidentate diphosphine ligand that excels in stabilizing low-valent transition metals like Ru(II), Rh(I), and Pd(0)[1]. Its rigid C2-symmetric pocket is paramount in asymmetric hydrogenation, where it operates via a metal-ligand bifunctional mechanism when paired with chiral diamines[2].

  • BINOL (1,1'-bi-2-naphthol): A hard, oxygen-donor ligand that readily forms Lewis acid complexes with Ti(IV), Al(III), and Zn(II)[3]. BINOL is highly modular; substitutions at the 3,3' and 6,6' positions allow precise steric and electronic tuning for asymmetric alkylations and conjugate additions[4].

  • NOBIN (2-amino-2'-hydroxy-1,1'-binaphthyl): An N,O-bidentate ligand breaking the C2-symmetry. It acts as a bifunctional ligand, highly effective in Pd-catalyzed enantioselective C-H activation via a concerted metalation-deprotonation (CMD) mechanism[5].

Binaphthyl_Catalysts Scaffold Binaphthyl Scaffold (Axial Chirality) BINAP BINAP (P,P-Donor) Soft Metals (Ru, Rh, Pd) Scaffold->BINAP BINOL BINOL (O,O-Donor) Hard Metals (Ti, Zn, Al) Scaffold->BINOL NOBIN NOBIN (N,O-Donor) Bifunctional (Pd, Cu) Scaffold->NOBIN Hydro Asymmetric Hydrogenation (Ketones, Olefins) BINAP->Hydro Lewis Lewis Acid Catalysis (Alkylations, Additions) BINOL->Lewis CHAct C-H Activation & Aldol Reactions NOBIN->CHAct

Logical classification and primary catalytic applications of binaphthyl-based chiral ligands.

Comparative Performance Data

The following table summarizes the benchmark performance of these catalysts in their respective optimal transformations, highlighting the mechanistic drivers behind their high enantioselectivities.

Catalyst SystemBenchmark ReactionSubstrateYield (%)Enantiomeric Excess (ee %)Key Mechanistic Driver
(R)-BINAP / Ru(II) / DPENAsymmetric HydrogenationAcetophenone>99%98%Metal-ligand bifunctional H2 splitting[2]
(S)-BINOL / Ti(IV)Asymmetric AlkylationBenzaldehyde + Et2Zn91%98%Chiral Lewis acid pocket, transition state rigidity[6]
(R)-Ac-NOBIN / Pd(II)Asymmetric C-H ActivationHomobenzyltriflamides92%94%Concerted metalation-deprotonation (CMD)[5]
Poly(BINOL-BINAP) / RuTandem Addition/Hydrogenationp-Acetylbenzaldehyde99%92% (addition), 86% (de)Multifunctional spatial separation of active sites[7]

Deep Dive: BINAP in Asymmetric Hydrogenation

The hydrogenation of prochiral ketones to chiral secondary alcohols is a cornerstone of pharmaceutical synthesis. The RuCl2[(R)-BINAP][(R,R)-DPEN] system is the gold standard for this transformation[2].

Causality of Experimental Choices:

  • Addition of Base (KOt-Bu): The base is not merely a proton scavenger; it is mechanistically required to eliminate HCl from the Ru precatalyst, generating the active 16-electron Ru-amide species that heterolytically splits H2[2].

  • Outer-Sphere Mechanism: Unlike traditional inner-sphere coordination, the ketone substrate does not bind directly to the ruthenium. Instead, it interacts via a six-membered pericyclic transition state where the Ru-hydride and the amine-proton are transferred simultaneously[2]. This prevents substrate inhibition and allows for ultra-high turnover numbers (TON).

BINAP_Catalytic_Cycle Precatalyst RuCl2(BINAP)(DPEN) Precatalyst ActiveAmide 16e- Ru-Amide Complex (Active Catalyst) Precatalyst->ActiveAmide Base (KOt-Bu) / -HCl RuHydride 18e- Ru-Hydride-Amine ActiveAmide->RuHydride + H2 (Heterolytic Split) TS 6-Membered Pericyclic Transition State RuHydride->TS + Ketone (Outer Sphere) TS->ActiveAmide Catalyst Regeneration Product Chiral Alcohol Product TS->Product Hydride/Proton Transfer

Metal-ligand bifunctional catalytic cycle for Ru-BINAP/diamine asymmetric hydrogenation.

Validated Protocol: Asymmetric Hydrogenation of Acetophenone[2]

Self-Validating System: The protocol utilizes anhydrous 2-propanol. If moisture is present, the active Ru-hydride is quenched, resulting in a drastic drop in H2 uptake. Monitoring the pressure drop validates the integrity of the inert atmosphere.

  • Catalyst Preparation (In Situ): In an argon-filled glovebox, combine RuCl2n (2.0 mol%) and (R,R)-DPEN (2.0 mol%) in a Schlenk flask. Dissolve in anhydrous 2-propanol and stir to form the precatalyst complex[2],[8].

  • Reaction Setup: In a separate flask, dissolve acetophenone (1.0 equiv) and KOt-Bu (10 mol%) in anhydrous 2-propanol.

  • Pressurization: Transfer the substrate/base solution to a high-pressure autoclave. Cannulate the catalyst solution into the autoclave under positive argon pressure.

  • Hydrogenation: Seal the autoclave, purge with H2 gas three times, and pressurize to 8 atm. Stir vigorously at 45 °C[2].

  • Work-up: Once H2 consumption ceases (monitored via pressure gauge), vent the reactor. Quench with saturated NH4Cl, extract with ethyl acetate, and purify via silica gel chromatography to yield (R)-1-phenylethanol[2].

Deep Dive: BINOL and NOBIN in Alkylation and C-H Activation

While BINAP dominates reductions, BINOL and NOBIN are tailored for carbon-carbon bond formation.

BINOL in Diethylzinc Additions: BINOL acts as a chiral scaffold for Lewis acidic metals. By modifying the 3,3' positions with bulky groups (e.g., trialkylsilyl or aryl groups), the chiral pocket becomes deeper, forcing the incoming nucleophile to attack from a single enantioface[3],[4]. In the addition of diethylzinc to aromatic aldehydes, the use of BINOL-derived ligands yields up to 98% ee[6]. The causality of using Ti(IV) or Zn(II) lies in their oxophilicity, which binds the BINOL oxygens tightly while leaving coordination sites open for the aldehyde substrate.

NOBIN in Pd-Catalyzed C-H Activation: NOBIN derivatives, particularly N-acetyl NOBIN (NOBINAc), have revolutionized asymmetric C-H activation. The N-acyl moiety acts as an internal base, facilitating a concerted metalation-deprotonation (CMD) mechanism[5].

Validated Protocol: Pd-NOBIN Asymmetric C-H Activation[5]

Self-Validating System: The use of Cs2CO3 is strictly required; poor solubility or moisture degrades the base, immediately halting the CMD cycle.

  • Catalyst Preparation: In a dry reaction vial, combine Pd(OAc)2 (10 mol%) and (R)-Ac-NOBIN ligand (20 mol%).

  • Substrate Addition: Add the homobenzyltriflamide substrate (1.0 equiv) and allene (1.5 equiv).

  • Base Addition: Add anhydrous Cs2CO3 (2.0 equiv). Causality of Base Selection: The bulky cesium cation enhances the solubility and reactivity of the carbonate, driving the deprotonation step efficiently. Using Li2CO3 drops the yield to 38% and ee to 6%, proving the necessity of the cesium salt for transition state organization[5].

  • Reaction: Dissolve in anhydrous solvent, seal the vial, and stir at the optimized temperature until complete consumption of the starting material.

  • Work-up: Filter through a celite pad to remove the palladium and base residues, concentrate, and purify via column chromatography to yield the chiral 2-benzazepine[5].

Advanced Implementations: Polymeric and Fluorous Binaphthyls

To address catalyst recovery and multi-step tandem reactions, next-generation binaphthyls have been developed:

  • Poly(BINOL-BINAP) Copolymers: By polymerizing BINOL and BINAP units, researchers created a bifunctional catalyst capable of tandem asymmetric diethylzinc addition followed by asymmetric hydrogenation without cross-interference, yielding chiral diols with high diastereo- and enantioselectivity[7].

  • Fluorous BINAP: For green chemistry applications, perfluoroalkylated BINAP ligands were synthesized for use in supercritical CO2 (scCO2). However, experimental data revealed that the reduced solvent polarity of scCO2 hindered the heterolytic splitting of H2, leading to reduced enantioselectivity compared to methanol[9]. This highlights that solvent polarity is as critical as ligand sterics in bifunctional mechanisms.

References

  • Organic Syntheses. "Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes". Orgsyn.org.[Link]

  • University of Liverpool. "Ruthenium-catalysed asymmetric hydrogenation with fluoroalkylated BINAP ligands in supercritical CO2". Liv.ac.uk. [Link]

  • PolyU Institutional Research Archive. "Synthesis of chiral binaphthol derivatives and their applications in asymmetric alkylation, sulfoxidation and conjugate addition". Polyu.edu.hk.[Link]

  • RSC Publishing. "Binaphthyl-based chiral ligands: design, synthesis and evaluation of their performance in enantioselective addition of diethylzinc to aromatic aldehydes". Rsc.org.[Link]

  • Journal of the American Chemical Society. "The First Optically Active BINOL−BINAP Copolymer Catalyst: Highly Stereoselective Tandem Asymmetric Reactions". Acs.org.[Link]

  • PMC. "Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions". Nih.gov.[Link]

  • Chemical Reviews. "Modified BINOL Ligands in Asymmetric Catalysis". Acs.org.[Link]

Sources

Safety & Regulatory Compliance

Safety

(R)-1,1'-binaphthyl-2,2'-disulfonamide proper disposal procedures

In advanced drug development and asymmetric catalysis, handling chiral ligands and organocatalysts like (R)-1,1'-binaphthyl-2,2'-disulfonamide (CAS: 1187629-41-9) requires stringent operational discipline. While highly v...

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Author: BenchChem Technical Support Team. Date: March 2026

In advanced drug development and asymmetric catalysis, handling chiral ligands and organocatalysts like (R)-1,1'-binaphthyl-2,2'-disulfonamide (CAS: 1187629-41-9) requires stringent operational discipline. While highly valuable for synthesizing complex active pharmaceutical ingredients (APIs), its binaphthyl backbone and sulfonamide functional groups present specific environmental and health hazards[1].

Improper disposal of this compound can lead to severe aquatic toxicity and laboratory safety incidents. As a highly rated water hazard, it must be managed through a self-validating disposal system that prioritizes segregation, containment, and specialized incineration. This guide provides a comprehensive, step-by-step operational protocol for the safe handling and disposal of this chemical.

Hazard Profiling and Causality

Before handling the material, operators must understand the physicochemical properties that dictate its disposal pathway. The presence of sulfur in the sulfonamide group means that standard incineration will produce sulfur oxides ( SOx​ ), which are severe environmental pollutants. Therefore, waste must be explicitly segregated so disposal facilities can route it to high-temperature incinerators equipped with flue-gas desulfurization scrubbers.

Furthermore, the compound is classified as a WGK 3 (Highly hazardous to water) substance[2]. This classification dictates a strict "zero-drain" policy; even trace amounts must be captured and processed as hazardous waste.

Table 1: Chemical & Hazard Identity

Attribute Specification Operational Implication
CAS Number 1187629-41-9 Use for exact tracking on hazardous waste manifests.
Hazard Class Eye Irrit. 2 Mandates the use of tight-fitting safety goggles[2].
H-Statements H319 Causes serious eye irritation; an eyewash station must be within 10 seconds of the workspace[3].
Water Hazard WGK 3 Strictly prohibited from drain disposal. Must be fully contained[2].

| Storage Class | 11 (Combustible Solids) | Store away from strong oxidizers, heat sources, and open flames[2]. |

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Specification Causality & Justification
Eye Protection ANSI Z87.1 Safety Goggles Prevents micro-particulates and dust from contacting the ocular mucosa.
Hand Protection Nitrile Gloves (≥0.11 mm) Provides a sufficient chemical barrier against incidental solid contact.

| Respiratory | N95 / P100 Particulate Mask | Required only if handling bulk powders outside a certified fume hood to prevent inhalation of irritant dust. |

Step-by-Step Disposal Methodology

To ensure a self-validating safety loop, every step of the disposal process must be verifiable. Do not proceed to the next step until the current step is fully secured.

Phase 1: Waste Segregation and Containment
  • Identify the Waste Stream: Classify the material as "Non-Halogenated Solid Organic Waste (Sulfur-Containing)." Do not mix with halogenated waste unless the compound was explicitly dissolved in a halogenated solvent (e.g., Dichloromethane) during your workflow.

  • Select the Receptacle: Use a sealable, wide-mouth High-Density Polyethylene (HDPE) container. Causality: HDPE provides excellent chemical resistance and prevents moisture ingress, which could degrade the solid into harder-to-manage, reactive byproducts.

  • Transfer the Material: Working entirely inside a certified chemical fume hood, carefully transfer the solid waste into the HDPE container using a static-free spatula. Keep the container close to the source to avoid generating airborne dust.

Phase 2: Managing Contaminated Consumables
  • Vial Rinsing: Empty reagent vials are still considered hazardous due to residual dust. Triple-rinse the original glass vial with a compatible organic solvent (e.g., Acetone or Methanol).

  • Rinsate Disposal: Pour the rinsate into the appropriate liquid organic waste carboy (ensure the carboy is vented). Causality: Triple-rinsing validates that the primary container is chemically neutralized.

  • Solid Consumables: Dispose of the rinsed vials, contaminated gloves, and weighing papers into the solid hazardous waste bin.

Phase 3: Labeling and Logistics
  • Affix GHS Labels: Attach a globally harmonized system (GHS) label featuring the "Exclamation Mark" (GHS07) pictogram[2].

  • Annotate the Manifest: Clearly write "(R)-1,1'-Binaphthyl-2,2'-disulfonamide (Contains Sulfur) - WGK 3" on the waste log. This ensures the downstream waste management contractor applies the correct desulfurization incineration protocol.

  • Secondary Containment: Place the sealed HDPE container in a secondary containment tray in a designated Satellite Accumulation Area (SAA) away from any floor drains.

Spill Response Protocol

In the event of an accidental release, a rapid, systematic response prevents environmental contamination and exposure.

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Protect: Don full PPE (goggles, double nitrile gloves, lab coat, and a particulate respirator).

  • Contain (Dry Spill): Do not use water (due to its WGK 3 status). Carefully sweep up the dry powder using a damp, solvent-wetted paper towel to prevent aerosolization.

  • Contain (Wet Spill): If dissolved in a solvent, surround the spill with an inert, liquid-absorbent material (e.g., Chemizorb® or dry sand).

  • Dispose: Place all cleanup materials into a designated hazardous waste bag, seal it, and label it strictly as "Contaminated Spill Debris - Eye Irritant."

Chemical Disposal Workflow Visualization

The following diagram illustrates the logical progression of the waste from generation to final destruction, ensuring a closed-loop safety system.

DisposalWorkflow Lab Chemical Generation (R)-1,1'-Binaphthyl-2,2'-disulfonamide Segregation Waste Segregation (Sulfur-Containing Organics) Lab->Segregation Identify waste stream Containment Primary Containment (Sealable HDPE Receptacle) Segregation->Containment Transfer solid waste Labeling Hazard Labeling (GHS07, WGK 3, H319) Containment->Labeling Affix tracking labels Storage Temporary Storage (Secondary Containment) Labeling->Storage Move to SAA Incineration Final Disposal (Desulfurization Incinerator) Storage->Incineration Licensed contractor pickup

Workflow for the segregation, containment, and licensed incineration of sulfonamide chemical waste.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Laboratory Chemical Safety Summary (LCSS) for CAS 1187629-41-9." PubChem Database.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1,1'-binaphthyl-2,2'-disulfonamide
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(R)-1,1'-binaphthyl-2,2'-disulfonamide
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